1,2-Dioctanoyl-3-chloropropanediol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C19H35ClO4 |
|---|---|
Poids moléculaire |
362.9 g/mol |
Nom IUPAC |
(3-chloro-2-octanoyloxypropyl) octanoate |
InChI |
InChI=1S/C19H35ClO4/c1-3-5-7-9-11-13-18(21)23-16-17(15-20)24-19(22)14-12-10-8-6-4-2/h17H,3-16H2,1-2H3 |
Clé InChI |
CNRKHTIXDIUCMT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCC |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of 1,2-Dioctanoyl-3-chloropropanediol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the mechanism of action of 1,2-Dioctanoyl-3-chloropropanediol. A comprehensive review of the scientific literature reveals a significant gap in the direct study of this specific molecule. Consequently, this document provides a detailed overview of the known mechanisms of two structurally related and often conflated compounds: 1,2-dioctanoyl-sn-glycerol (diC8) and 3-monochloro-1,2-propanediol (3-MCPD) and its esters. By examining these related molecules, we can infer potential, though unverified, mechanisms of action for this compound. This guide aims to clarify the existing knowledge and highlight the need for future research on this specific chemical entity.
Introduction
This compound is a lipid molecule that combines the structural features of a diacylglycerol with a chlorinated propanediol backbone. While this compound is available for research purposes, there is a notable absence of published studies detailing its specific biological activities, mechanism of action, or toxicological profile. Much of the available information is extrapolated from research on two related compounds:
-
1,2-dioctanoyl-sn-glycerol (diC8): A well-known synthetic diacylglycerol (DAG) analog.
-
3-monochloro-1,2-propanediol (3-MCPD) and its fatty acid esters: Recognized food processing contaminants.
This guide will delineate the established mechanisms of these related compounds to provide a foundational understanding for researchers investigating this compound.
Potential Mechanisms of Action Based on Structural Analogs
Due to the lack of direct experimental data on this compound, its mechanism of action remains speculative. Based on its structure, two primary hypothetical pathways can be considered.
Activity as a Diacylglycerol Analog and Potential Protein Kinase C (PKC) Activator
The 1,2-dioctanoyl glycerol structure of the molecule suggests a possible role as a diacylglycerol (DAG) analog. Natural DAGs are critical second messengers in signal transduction, primarily through their activation of Protein Kinase C (PKC) isoforms.
The PKC Activation Pathway:
1,2-dioctanoyl-sn-glycerol (diC8) is a cell-permeable DAG analog widely used to study PKC-mediated signaling. The binding of DAG to the C1 domain of PKC induces a conformational change that recruits the enzyme to the cell membrane, leading to its activation. Activated PKC then phosphorylates a multitude of downstream protein substrates, regulating a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis.
Figure 1: Generalized Protein Kinase C (PKC) activation pathway by diacylglycerol (DAG).
If this compound acts as a DAG analog, it would be expected to activate PKC and influence these signaling cascades. However, the presence of the chlorine atom at the sn-3 position could significantly alter its binding affinity for the C1 domain of PKC or its interaction with the plasma membrane, potentially leading to altered or even inhibitory effects.
Toxicological Profile Similar to 3-Monochloro-1,2-propanediol (3-MCPD) Esters
The presence of the 3-chloro-1,2-propanediol backbone suggests that this compound could be metabolized to 3-MCPD. Fatty acid esters of 3-MCPD are known to be hydrolyzed by lipases in the gastrointestinal tract, releasing free 3-MCPD.
The Toxicological Pathway of 3-MCPD:
3-MCPD is a known toxicant with carcinogenic properties in animal models. Its primary mechanisms of toxicity include:
-
Nephrotoxicity: Causes damage to the renal tubules.
-
Reproductive Toxicity: Induces sterility in male rats.
-
Inhibition of Glycolysis: A key proposed mechanism for its testicular toxicity is the inhibition of glycolysis in sperm cells, leading to reduced motility and viability.[1]
Figure 2: Hypothetical toxicological pathway of this compound.
Should this compound be hydrolyzed in a similar manner, it would be expected to exhibit a toxicological profile comparable to other 3-MCPD esters.
Quantitative Data
A thorough literature search did not yield any quantitative data, such as IC50, EC50, or binding affinities, for this compound. For context, Table 1 provides examples of quantitative data for related compounds.
| Compound | Assay | Target | Value | Reference |
| 1,2-dioctanoyl-sn-glycerol (diC8) | Proliferation Assay | MCF-7 cells | Inhibition | [2] |
| 3-MCPD | Carcinogenicity Study | Male Rats | BMDL10 = 0.87 mg/kg bw/day | [3] |
BMDL10: The lower 95% confidence limit of the benchmark dose for a 10% response.
Experimental Protocols
No specific experimental protocols for the investigation of this compound were found in the literature. Researchers wishing to study this compound could adapt established protocols used for diC8 and 3-MCPD.
Hypothetical Experimental Workflow:
Figure 3: Proposed experimental workflow for investigating this compound.
Conclusion and Future Directions
The mechanism of action of this compound is currently unknown due to a lack of direct scientific investigation. Based on its chemical structure, it may act as a diacylglycerol analog, potentially modulating PKC activity, or it may serve as a pro-drug for the toxicant 3-MCPD. It is also possible that the molecule has a unique mechanism of action distinct from these possibilities.
There is a clear need for foundational research to characterize the biological activity of this compound. Future studies should focus on:
-
Biochemical assays: To determine if it binds to and activates PKC or other C1 domain-containing proteins.
-
Cell-based assays: To assess its effects on cell signaling, proliferation, and cytotoxicity in various cell lines.
-
In vivo studies: To investigate its metabolism, toxicological profile, and potential therapeutic or harmful effects in animal models.
Such research will be crucial to elucidate the true mechanism of action of this compound and to understand its potential applications or risks.
References
- 1. 3-MONOCHLORO-1,2-PROPANEDIOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 1,2-Dioctanoyl-glycerol induces a discrete but transient translocation of protein kinase C as well as the inhibition of MCF-7 cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Chloro-1,2-propanediol | C3H7ClO2 | CID 7290 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,2-Dioctanoyl-3-chloropropanediol
This guide provides a comprehensive overview of the structure, properties, and potential biological significance of 1,2-Dioctanoyl-3-chloropropanediol. The content is tailored for researchers, scientists, and professionals in drug development, presenting available data, plausible experimental protocols, and hypothesized biological activities based on structurally similar molecules.
Introduction
This compound is a diacylglycerol derivative belonging to the class of 3-monochloropropane-1,2-diol (3-MCPD) esters. 3-MCPD and its esters are recognized as food processing contaminants, particularly in refined vegetable oils and fat-containing products.[1][2] The toxicological relevance of 3-MCPD esters primarily stems from their potential hydrolysis in the gastrointestinal tract, releasing free 3-MCPD, which has been classified as a "possible human carcinogen" (Group 2B) by the International Agency for Research on Cancer (IARC).[2] Beyond its role as a contaminant, the structural similarity of this compound to endogenous signaling molecules like 1,2-diacylglycerols (DAGs) suggests potential roles in cellular signaling pathways. This guide aims to consolidate the available information on this specific diester and provide a framework for its further investigation.
Structure and Physicochemical Properties
The structure of this compound consists of a glycerol backbone esterified with two octanoic acid (caprylic acid) moieties at positions 1 and 2, and a chlorine atom at position 3.
Table 1: Chemical and Physical Properties of this compound and its Parent Compound
| Property | This compound | 3-chloro-1,2-propanediol (Parent Compound) |
| CAS Number | 95610-54-1[3] | 96-24-2[4][5] |
| Molecular Formula | C₁₉H₃₅ClO₄[3] | C₃H₇ClO₂[4][5] |
| Molecular Weight | 362.93 g/mol [3] | 110.54 g/mol [5] |
| Appearance | Solid (predicted) | Colorless to pale yellow liquid[4][6] |
| Melting Point | Data not available | -40 °C[4] |
| Boiling Point | Data not available | 213 °C[4][6] |
| Solubility | Insoluble in water (predicted), Soluble in organic solvents (predicted) | Soluble in water, alcohol, and ether[6] |
Synthesis and Purification
Plausible Experimental Protocol: Synthesis via Acyl Chloride Esterification
Objective: To synthesize this compound by reacting 3-chloro-1,2-propanediol with octanoyl chloride.
Materials:
-
3-chloro-1,2-propanediol
-
Octanoyl chloride
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloro-1,2-propanediol (1 equivalent) in anhydrous DCM.
-
Cool the solution in an ice bath.
-
Add anhydrous pyridine (2.2 equivalents) to the solution with stirring.
-
Slowly add octanoyl chloride (2.1 equivalents) dropwise to the cooled solution. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.
-
Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound.
Logical Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Analytical Methodology
The analysis of 3-MCPD esters, including this compound, is typically performed using chromatographic techniques coupled with mass spectrometry. The deuterated form, this compound-d5, is often used as an internal standard for quantification.[7]
Plausible Experimental Protocol: GC-MS Analysis
Objective: To identify and quantify this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
This compound standard
-
This compound-d5 (internal standard)
-
Hexane (GC grade)
-
GC-MS system with a suitable capillary column (e.g., a non-polar or medium-polarity column)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound and the internal standard in hexane.
-
Create a series of calibration standards by diluting the stock solution and adding a fixed concentration of the internal standard to each.
-
For unknown samples, dissolve a known weight in hexane and add the internal standard.
-
-
GC-MS Conditions (Example):
-
Injector: Splitless mode, 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 min
-
Ramp: 10 °C/min to 300 °C
-
Hold: 10 min at 300 °C
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
-
-
Data Analysis:
-
Identify the peaks for this compound and its deuterated internal standard based on their retention times and mass spectra.
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Quantify the amount of this compound in unknown samples using the calibration curve.
-
Analytical Workflow Diagram
Caption: General workflow for the quantitative analysis of this compound by GC-MS.
Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity of this compound is currently lacking in the scientific literature. However, its close structural analog, 1,2-dioctanoyl-sn-glycerol (diC8), is a well-characterized cell-permeable diacylglycerol that potently activates Protein Kinase C (PKC). This suggests a plausible, yet unconfirmed, hypothesis that this compound may also modulate PKC activity.
Hypothesized Signaling Pathway: Protein Kinase C (PKC) Activation
Background: The PKC family of serine/threonine kinases plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and cellular motility. They are activated by diacylglycerols, which are produced endogenously from the hydrolysis of membrane phospholipids.
Hypothesis: this compound, by mimicking the structure of diacylglycerol, may bind to the C1 domain of conventional and novel PKC isoforms, leading to their activation and the subsequent phosphorylation of downstream target proteins.
References
- 1. Fatty Acid Esters of 3-Monochloropropanediol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Occurrence and Dietary Exposure of 3-MCPD Esters and Glycidyl Esters in Domestically and Commercially Prepared Food in Singapore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 95610-54-1 | INDOFINE Chemical Company [indofinechemical.com]
- 4. 3-Chloro-1,2-propanediol | C3H7ClO2 | CID 7290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,2-Propanediol, 3-chloro- [webbook.nist.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Synthesis of 3-Chloro-1,2-propanediol for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and enzymatic synthesis of 3-chloro-1,2-propanediol (3-MCPD), a crucial building block in pharmaceutical and chemical research. It offers detailed experimental protocols, quantitative data for process optimization, and visualizations of reaction pathways and workflows to support laboratory-scale synthesis for research and development purposes.
Chemical Synthesis of 3-Chloro-1,2-propanediol
The chemical synthesis of 3-MCPD is primarily achieved through two main routes: the hydrolysis of epichlorohydrin and the direct chlorination of glycerol. Both methods offer distinct advantages and are suited for various research needs.
Hydrolysis of Epichlorohydrin
The ring-opening of epichlorohydrin is a common and efficient method for producing 3-MCPD. This reaction can be performed under various conditions, including thermal, acid-catalyzed, and ultrasound-mediated processes.
a) Thermal Hydrolysis (Solvent-Free)
This eco-friendly method avoids the use of solvents and acidic or basic conditions, affording a high yield of 3-MCPD.
-
Materials: Epichlorohydrin, deionized water.
-
Procedure:
-
Combine epichlorohydrin (1 molar equivalent) and water (2.2 molar equivalents) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Heat the mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC) (hexane-ethyl acetate 1:1). The reaction is typically complete within 3-24 hours, depending on the temperature.
-
After completion, remove excess water by distillation under reduced pressure (0.5 mm Hg) at 80°C to yield pure 3-chloro-1,2-propanediol.
-
b) Acid-Catalyzed Hydrolysis
The use of an acid catalyst can accelerate the hydrolysis of epichlorohydrin.
-
Materials: (R)-Epichlorohydrin, distilled water, L-2-chloropropionic acid.
-
Procedure:
-
In a 500-ml reaction flask, combine (R)-epichlorohydrin (1 mol), distilled water (1.5 mol), and L-2-chloropropionic acid (1 g).[1]
-
Heat the mixture to 80-90°C with stirring and maintain the reaction for 15 hours.[1]
-
Monitor the completion of the reaction by gas chromatography.[1]
-
Cool the reaction mixture to room temperature and adjust the pH to 6-7 with a 0.1N sodium hydroxide solution.[1]
-
Remove excess water by vacuum distillation (15-20 mmHg).[1]
-
Purify the product by high vacuum distillation (5-10 mmHg) to obtain (R)-3-chloro-1,2-propanediol.[1]
-
c) Ultrasound-Assisted Hydrolysis
Ultrasound irradiation offers a rapid and energy-efficient alternative to conventional heating.
-
Materials: Epichlorohydrin, deionized water.
-
Procedure:
-
Mix epichlorohydrin (1 molar equivalent) and water (2.2 molar equivalents) in a vessel suitable for sonication.
-
Irradiate the mixture with ultrasound at 90 W for 1 hour.
-
Remove excess water under reduced pressure (0.5 mm Hg) at 80°C to obtain the product.
-
Chlorination of Glycerol
Direct chlorination of glycerol using hydrogen chloride is another established method for 3-MCPD synthesis.
-
Materials: Glycerol, glacial acetic acid, gaseous hydrogen chloride.
-
Procedure:
-
In a suitable reaction vessel, mix 500 g of glycerol and 10 g of glacial acetic acid.[2]
-
Pass gaseous hydrogen chloride through the mixture at 105-110°C until a weight increase of 190 g is achieved.[2]
-
Purify the product by vacuum distillation. Initially, water will distill up to 114°C/14 mm Hg.[2]
-
Collect the 3-chloro-1,2-propanediol fraction between 114°C and 120°C/14 mm Hg.[2]
-
Quantitative Data for Chemical Synthesis Methods
| Method | Starting Material | Reagents/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Thermal Hydrolysis | Epichlorohydrin | Water | 80-100 | 3-24 | ~99 | High | [3] |
| Acid-Catalyzed Hydrolysis | (R)-Epichlorohydrin | Water, L-2-chloropropionic acid | 80-90 | 15 | 95.57 | 99.2 (Chemical), 99.3 (Chiral) | [1] |
| Ultrasound-Assisted Hydrolysis | Epichlorohydrin | Water | - | 1 | 82 | High | [4] |
| Chlorination of Glycerol | Glycerol | Gaseous HCl, Acetic Acid | 105-110 | - | 66 | - | [2] |
Enzymatic Synthesis of Optically Active 3-Chloro-1,2-propanediol
For applications requiring enantiomerically pure 3-MCPD, enzymatic methods provide a highly selective approach. This typically involves the kinetic resolution of a racemic mixture.
Experimental Protocol: Microbial Resolution of (R,S)-3-Chloro-1,2-propanediol
This protocol utilizes microorganisms that selectively metabolize one enantiomer of 3-MCPD, leaving the other in the reaction medium.
-
Microorganism: A suitable strain capable of selectively metabolizing one enantiomer (e.g., Pichia farinosa, Geotrichum fermentans, Corynebacterium acetoacidophilum for (S)-3-MCPD).
-
Procedure:
-
Culture the selected microorganism under aerobic conditions for 10 to 96 hours.[5]
-
Collect the cells by centrifugation and wash them with water.[6]
-
Prepare a suspension of the cells in a suitable buffer (e.g., 0.3 M phosphate buffer, pH 7.0).[6]
-
Add (R,S)-3-chloro-1,2-propanediol to the cell suspension.[6]
-
Incubate the reaction at a controlled temperature (e.g., 30°C) with shaking for 72-96 hours.[6]
-
After the reaction, remove the cells by centrifugation.[6]
-
Concentrate the supernatant and extract the remaining optically active 3-MCPD with a suitable solvent (e.g., ethyl acetate).[6]
-
Dehydrate the extract with anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the crude product.[6]
-
Further purify the product by distillation if necessary.[6]
-
Workflow and Reaction Diagrams
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of 3-MCPD.
Caption: General experimental workflow for 3-MCPD synthesis.
Chemical Synthesis Pathways
The diagrams below illustrate the chemical transformations in the primary synthesis routes.
Caption: Hydrolysis of epichlorohydrin to 3-MCPD.
Caption: Chlorination of glycerol to 3-MCPD.
Role of 3-MCPD in Signaling Pathway Research
Recent studies have highlighted the impact of 3-MCPD esters on cellular signaling pathways, particularly in the context of toxicology. In vivo, these esters are hydrolyzed to free 3-MCPD, which has been shown to induce nephrotoxicity through the activation of specific signaling cascades. This makes 3-MCPD a relevant compound for research into cellular stress and toxicity mechanisms.
3-MCPD esters have been found to activate the JNK/p53 and RIPK1/RIPK3/MLKL signaling pathways in proximal tubular cells of the kidney.[3] Activation of the JNK/p53 pathway leads to apoptosis (programmed cell death), while the activation of the RIPK1/RIPK3/MLKL pathway results in necroptosis (a form of programmed necrosis) and inflammation, ultimately causing acute kidney injury.[3]
The diagram below illustrates the proposed mechanism of 3-MCPD ester-induced nephrotoxicity.
Caption: 3-MCPD ester-induced signaling pathways in nephrotoxicity.
References
- 1. (R)-(-)-3-Chloro-1,2-propanediol synthesis - chemicalbook [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US5017484A - Process for preparing 3-chloro-1,2-propanediol - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to the Chemical Characteristics of 1,2-Dioctanoyl-3-chloropropanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical characteristics of 1,2-Dioctanoyl-3-chloropropanediol, a significant compound in the field of lipid research and toxicology. This document collates available data on its chemical and physical properties, alongside analytical methodologies, to serve as a foundational resource for professionals in research and drug development.
Core Chemical Identity
This compound is a diacylglycerol derivative and an ester of 3-chloro-1,2-propanediol (3-MCPD). Its structure features a chloropropanediol backbone with two octanoyl (C8) fatty acid chains esterified at the sn-1 and sn-2 positions.
Table 1: Chemical Identifiers and Nomenclature
| Identifier | Value |
| IUPAC Name | (2R)-3-chloro-2-(octanoyloxy)propyl octanoate |
| Alternate Names | 1,2-Dioctanoyl-3-chloro-1,2-propanediol, 1-(Chloromethyl)-1,2-ethanediyl dioctanoate[1] |
| CAS Number | 95610-54-1[1][2][3] |
| Molecular Formula | C₁₉H₃₅ClO₄[1][2][3] |
| SMILES | CCCCCCCC(=O)OC(CCl)COC(=O)CCCCCCC |
| InChI Key | CNRKHTIXDIUCMT-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While specific experimental data for this exact diester is limited, the properties of its parent compound, 3-chloro-1,2-propanediol, offer valuable context.
Table 2: Physicochemical Data
| Property | This compound | 3-Chloro-1,2-propanediol (for reference) |
| Molecular Weight | 362.93 g/mol [1][2][3] | 110.54 g/mol [4][5] |
| Appearance | Solid[1][2][3] | Colorless to pale yellow liquid[5][6] |
| Melting Point | Not specified | -40 °C[5][7] |
| Boiling Point | Not specified | 213 °C[4][7] |
| Density | Not specified | 1.322 g/mL at 25 °C[7] |
| Solubility | Soluble in organic solvents | Soluble in water, alcohol, and diethyl ether[4][5][6] |
| Purity | >98%[1][2][3][8] | >99%[9] |
| Storage Conditions | Store at -20°C[2][3] | Room temperature[10] |
Experimental Protocols
Synthesis of 3-MCPD Esters
The synthesis of 3-MCPD esters, such as this compound, can be approached through several routes. One common method involves the direct esterification of 3-chloro-1,2-propanediol with the corresponding fatty acid or acyl chloride.
A generalized synthetic workflow is depicted below:
Caption: Generalized workflow for the synthesis of this compound.
Analytical Methodologies
The analysis of 3-MCPD esters is typically performed using chromatographic techniques coupled with mass spectrometry. These methods are essential for both quantification and structural elucidation.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of 3-MCPD esters.[11] The methodology often involves an indirect approach where the esters are first hydrolyzed to release free 3-MCPD, which is then derivatized and analyzed. A deuterated internal standard, such as 3-MCPD-d5, is commonly used for accurate quantification.[11][12]
Liquid Chromatography-Mass Spectrometry (LC-MS): More recent methods utilize ultra-high-performance liquid chromatography coupled to high-resolution mass spectrometry (U-HPLC-HRMS) for the direct analysis of intact 3-MCPD diesters in various matrices.[13] This approach often includes a sample clean-up step, for example, using a silica gel column to remove interfering compounds.[13]
A logical workflow for the analytical determination is presented below:
Caption: General analytical workflow for the determination of 3-MCPD esters.
Biological Context and Signaling Pathways
Currently, there is a lack of specific studies detailing the signaling pathways directly modulated by this compound. Research has primarily focused on the toxicological effects of its parent compound, 3-MCPD, which is known to have renal and reproductive toxicity. It is hypothesized that 3-MCPD esters may act as a source of free 3-MCPD in vivo following enzymatic hydrolysis. Further research is required to elucidate the specific molecular interactions and signaling cascades affected by this compound.
Conclusion
This technical guide consolidates the available chemical and physical data for this compound. While a comprehensive dataset for this specific molecule is still emerging, the information presented here, drawn from data on the compound itself and its parent molecule, provides a solid foundation for researchers and professionals in drug development. The outlined synthetic and analytical frameworks offer starting points for further investigation and application of this compound. As research progresses, a deeper understanding of its biological activities and mechanisms of action is anticipated.
References
- 1. This compound - CD Biosynsis [biosynsis.com]
- 2. This compound | 95610-54-1 | INDOFINE Chemical Company [indofinechemical.com]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. (±)-3-Chloro-1,2-propanediol 98 96-24-2 [sigmaaldrich.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 3-Chloro-1,2-propanediol | C3H7ClO2 | CID 7290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. larodan.com [larodan.com]
- 9. larodan.com [larodan.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. agriculturejournals.cz [agriculturejournals.cz]
- 12. Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel approaches to analysis of 3-chloropropane-1,2-diol esters in vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1,2-Dioctanoyl-3-chloropropanediol in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dioctanoyl-3-chloropropanediol is a synthetic diacylglycerol (DAG) analog. While structurally similar to the well-characterized Protein Kinase C (PKC) activator, 1,2-dioctanoyl-sn-glycerol (DiC8), the substitution of a hydroxyl group with a chlorine atom at the sn-3 position fundamentally alters its biological activity. This modification prevents its interaction with the C1 domain of PKC, rendering it inactive as a direct PKC activator. Consequently, this compound serves as an ideal negative control in cell culture experiments designed to investigate DAG-mediated signaling events, particularly those involving PKC activation. Its use allows researchers to distinguish PKC-dependent effects from non-specific cellular responses to lipid molecules.
This document provides detailed protocols for the use of this compound in conjunction with its active counterpart, 1,2-dioctanoyl-sn-glycerol (DiC8), for studying PKC signaling in cultured cells.
Mechanism of Action
1,2-dioctanoyl-sn-glycerol (DiC8) is a cell-permeable analog of diacylglycerol that mimics the endogenous second messenger. It activates conventional and novel PKC isoforms by binding to their C1 domains. This activation triggers a cascade of downstream signaling events that regulate a wide array of cellular processes, including proliferation, differentiation, apoptosis, and gene expression.
In contrast, this compound, lacking the critical hydroxyl group for PKC binding, does not activate PKC. It is therefore used to control for any potential non-specific effects of lipid treatment in cell culture, such as alterations in membrane fluidity or solvent effects.
Data Presentation
The following table summarizes typical concentration ranges and observed effects for the PKC activator 1,2-dioctanoyl-sn-glycerol (DiC8), which can be used as a guideline for designing experiments with this compound as a negative control.
| Compound | Cell Type | Concentration Range | Incubation Time | Observed Effect of DiC8 | Reference |
| 1,2-dioctanoyl-sn-glycerol (DiC8) | Embryonic chicken spinal cord explants | 5 µM | Not specified | Stimulated neurite outgrowth | [1] |
| 1,2-dioctanoyl-sn-glycerol (DiC8) | Embryonic chicken spinal cord explants | 30-60 µM | A few minutes | Retraction of filopodia, increased lamellipodia protrusion | [1] |
| 1,2-dioctanoyl-sn-glycerol (DiC8) | Adult rat ventricular myocytes | 1-10 µM | Not specified | Concentration-dependent inhibition of L-type Ca2+ current | [2] |
| 1,2-dioctanoyl-sn-glycerol (DiC8) | MCF-7 human breast cancer cells | 43 µg/ml | 5 minutes | Transient translocation of Protein Kinase C | [3] |
| 1,2-dioctanoyl-sn-glycerol (DiC8) | Guinea pig neutrophils | 7.8 µM | Not specified | Superoxide release | [4] |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
Materials:
-
This compound
-
1,2-dioctanoyl-sn-glycerol (DiC8)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Wear appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Allow the vial of this compound and DiC8 to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution of each compound by dissolving the appropriate amount in anhydrous DMSO. For example, for a 1 mg vial of this compound (Molecular Weight: 362.93 g/mol ), add 275.5 µL of DMSO. For a 1 mg vial of DiC8 (Molecular Weight: 344.49 g/mol ), add 290.3 µL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solutions into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C.
Protocol 2: Treatment of Cultured Cells
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
10 mM stock solutions of this compound and DiC8
-
Vehicle control (DMSO)
Procedure:
-
Plate cells at the desired density in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
On the day of the experiment, prepare fresh dilutions of the stock solutions in pre-warmed complete cell culture medium. The final concentration of DMSO should be kept constant across all conditions and should not exceed 0.1% (v/v) to avoid solvent-induced toxicity.
-
Prepare the following experimental groups:
-
Untreated control
-
Vehicle control (DMSO)
-
This compound (negative control) at the desired final concentration.
-
1,2-dioctanoyl-sn-glycerol (DiC8) (positive control) at the desired final concentration.
-
-
Carefully remove the existing culture medium from the cells.
-
Add the medium containing the respective treatments to the cells.
-
Incubate the cells for the desired period (e.g., from a few minutes to several hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Following incubation, proceed with the desired downstream analysis (e.g., Western blotting for PKC substrate phosphorylation, immunofluorescence for PKC translocation, cell viability assays, etc.).
Mandatory Visualization
Caption: PKC signaling pathway activation by DiC8 and the role of the negative control.
Caption: Experimental workflow for studying PKC activation in cell culture.
References
- 1. 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,2-Dioctanoyl-sn-glycerol depresses cardiac L-type Ca2+ current: independent of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2-Dioctanoyl-glycerol induces a discrete but transient translocation of protein kinase C as well as the inhibition of MCF-7 cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,2-dioctanoyl-sn-glycerol can stimulate neutrophils by different mechanisms. Evidence for a pathway that does not involve phosphorylation of the 47-kDa protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: LC-MS/MS Analysis of Cellular Lipid Metabolism Using a 1,2-Dioctanoyl-3-chloropropanediol Tracer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacylglycerols (DAGs) are critical second messengers in a multitude of cellular signaling pathways, most notably as activators of Protein Kinase C (PKC) isoforms.[1][2] Beyond their role in signaling, DAGs are central intermediates in lipid metabolism, serving as precursors for the synthesis of major phospholipid classes such as phosphatidylcholine (PC) and phosphatidylethanolamine (PE), as well as triacylglycerols (TAGs).[3][4] Understanding the dynamics of DAG metabolism is crucial for research in cancer, metabolic disorders, and neurobiology.
This application note describes a robust method for tracing the metabolic fate of a cell-permeable DAG analogue, 1,2-Dioctanoyl-3-chloropropanediol, using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The short octanoyl (C8) chains facilitate rapid uptake by cultured cells, and the chlorine atom provides a distinct isotopic signature for mass spectrometric detection. For quantitative studies, a stable isotope-labeled internal standard, such as this compound-d5, is recommended to ensure high accuracy and precision.[5] This tracer-based lipidomics approach allows for the dynamic monitoring of the incorporation of the diacylglycerol backbone into various downstream lipid species, providing valuable insights into the activity of lipid metabolic pathways.
Signaling and Metabolic Pathways
The this compound tracer, as a DAG mimetic, can engage with cellular machinery in two primary ways: by activating signaling cascades and by entering metabolic pathways as a substrate for lipid synthesis.
Caption: Diacylglycerol signaling and metabolic fate.
Experimental Workflow
The overall experimental procedure involves cell culture, incubation with the tracer, lipid extraction, and subsequent analysis by LC-MS/MS. A parallel workflow without the tracer serves as a negative control.
Caption: Experimental workflow for tracer analysis.
Protocols
Materials and Reagents
-
Cell Lines: e.g., HEK293T, HeLa, or a cell line relevant to the research question.
-
Cell Culture Media and Reagents: DMEM, FBS, PBS, Trypsin-EDTA.
-
Tracer: this compound (and/or its deuterated -d5 analogue).
-
Solvents (LC-MS Grade): Methanol, Methyl-tert-butyl ether (MTBE), Water, Acetonitrile.
-
Additives: Formic acid, Ammonium acetate.
-
Internal Standards: A commercial lipidomics internal standard mix (e.g., EquiSPLASH LIPIDOMIX®, Avanti Polar Lipids).
Cell Culture and Tracer Incubation
-
Seed cells in 6-well plates and grow to ~80% confluency.
-
Prepare a stock solution of the this compound tracer in ethanol or DMSO.
-
Dilute the tracer stock in serum-free cell culture medium to a final working concentration (e.g., 10-50 µM).
-
Remove the growth medium from the cells, wash once with PBS, and add the tracer-containing medium.
-
Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of tracer incorporation.
-
At each time point, aspirate the medium, wash the cells twice with ice-cold PBS, and harvest the cells.
Lipid Extraction (MTBE Method)
This protocol is adapted from standard lipidomics procedures.[3]
-
To the cell pellet (from one well of a 6-well plate), add 400 µL of cold methanol and the internal standard mix.
-
Vortex thoroughly for 1 minute to homogenize.
-
Add 1.2 mL of MTBE.
-
Vortex for 10 seconds and then shake for 15 minutes at 4°C.
-
Induce phase separation by adding 300 µL of water and vortexing for 20 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper organic phase (~1 mL) into a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid film in 100 µL of Acetonitrile/Isopropanol (1:1, v/v) for LC-MS analysis.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Acetate.
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Acetate.
-
Gradient: A suitable gradient from ~30% B to 100% B over 15-20 minutes to resolve different lipid classes.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer capable of MS/MS.
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
Table 1: LC-MS/MS Parameters for Tracer and Potential Metabolites
| Analyte Class | Precursor Ion (m/z) (Positive Mode) | Product Ion (m/z) (Positive Mode) | Notes |
| Tracer (this compound) | 377.2 ([M+NH4]+) | 235.2 | Loss of octanoic acid and ammonia |
| Phosphatidylcholine (PC) containing C8:0 | Varies (e.g., PC 16:0/8:0) | 184.1 | Characteristic phosphocholine headgroup fragment |
| Phosphatidylethanolamine (PE) containing C8:0 | Varies (e.g., PE 18:1/8:0) | Neutral loss of 141.0 | Characteristic phosphoethanolamine headgroup neutral loss |
Quantitative Data Presentation
The following table presents hypothetical data from a time-course experiment, demonstrating the incorporation of the octanoyl (C8:0) fatty acid from the tracer into major phospholipid classes. Data is normalized to an internal standard and cell number.
Table 2: Time-Dependent Incorporation of Tracer-Derived C8:0 into Phospholipids
| Time (Hours) | Tracer Remaining (Relative Abundance) | PC (x:x/8:0) (Relative Abundance) | PE (x:x/8:0) (Relative Abundance) |
| 0 | 100.0 ± 5.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 1 | 75.3 ± 4.1 | 12.5 ± 1.8 | 8.2 ± 1.1 |
| 4 | 42.1 ± 3.5 | 35.8 ± 2.9 | 22.4 ± 2.5 |
| 8 | 15.6 ± 2.2 | 58.2 ± 4.7 | 39.7 ± 3.8 |
| 24 | 2.1 ± 0.5 | 78.9 ± 6.3 | 55.1 ± 5.0 |
Values are represented as mean ± standard deviation (n=3).
Conclusion
The use of this compound as a metabolic tracer provides a powerful tool for investigating the dynamics of diacylglycerol metabolism and its contribution to the cellular lipidome. The detailed protocols for sample preparation and LC-MS/MS analysis presented here offer a reliable and reproducible method for quantifying the flux of this DAG analogue into downstream phospholipid synthesis. This approach is highly adaptable for researchers in basic science and drug development to probe the effects of genetic modifications, drug candidates, or disease states on lipid metabolic pathways.
References
- 1. Divergent and convergent signaling by the diacylglycerol second messenger pathway in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DAG tales: the multiple faces of diacylglycerol--stereochemistry, metabolism, and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New patterns of diacylglycerol metabolism in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Approaches for the Analysis of Chlorinated Lipids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Lipid Signaling with 1,2-Dioctanoyl-3-chloropropanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dioctanoyl-3-chloropropanediol (DCPD) is a synthetic diacylglycerol (DAG) analog that serves as a valuable tool for dissecting lipid signaling pathways. Structurally similar to the well-characterized protein kinase C (PKC) activator, 1,2-dioctanoyl-sn-glycerol (diC8), DCPD's key feature is the substitution of the hydroxyl group at the sn-3 position of the glycerol backbone with a chlorine atom. This modification makes DCPD a non-phosphorylatable analog of DAG, rendering it a potent inhibitor of diacylglycerol kinases (DGKs).[1] Consequently, DCPD can be employed to uncouple DAG-mediated signaling events from those requiring the subsequent generation of phosphatidic acid (PA) by DGK.
These application notes provide a comprehensive guide for utilizing DCPD in lipid signaling research, with a focus on its application as a DGK inhibitor and as a comparative tool for studying PKC activation. Detailed protocols for key in vitro assays are provided, along with expected outcomes and data presentation guidelines.
Core Concepts & Signaling Pathways
The central role of DCPD in experimental design revolves around the diacylglycerol signaling cascade. In this pathway, extracellular signals activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG recruits and activates members of the Protein Kinase C (PKC) family, leading to the phosphorylation of a multitude of downstream targets and subsequent cellular responses.
The signaling is attenuated by Diacylglycerol Kinases (DGKs), which phosphorylate DAG at the sn-3 hydroxyl group to produce phosphatidic acid (PA). PA itself is a signaling molecule with its own set of downstream effectors. DCPD, by blocking the action of DGK, allows for the specific investigation of DAG-dependent pathways in the absence of PA production.
Below is a diagram illustrating the canonical diacylglycerol signaling pathway and the point of intervention for DCPD.
Caption: Diacylglycerol signaling pathway and the inhibitory action of DCPD.
Data Presentation
Quantitative data from experiments utilizing DCPD should be presented in a clear and structured format to facilitate comparison with controls.
Table 1: Comparative Activity of DCPD and diC8 in a Diacylglycerol Kinase (DGK) Activity Assay
| Compound | Concentration (µM) | DGK Activity (% of Control) | IC50 (µM) |
| Vehicle (DMSO) | - | 100 ± 5 | - |
| diC8 | 10 | 95 ± 7 | > 100 |
| DCPD | 1 | 80 ± 6 | 5.2 |
| 5 | 45 ± 5 | ||
| 10 | 15 ± 3 | ||
| 50 | 2 ± 1 |
Note: The data presented are hypothetical and for illustrative purposes.
Table 2: Comparative Efficacy of DCPD and diC8 in a Protein Kinase C (PKC) Activity Assay
| Compound | Concentration (µM) | PKC Activity (% of Max Activation) | EC50 (µM) |
| Vehicle (DMSO) | - | 0 ± 2 | - |
| diC8 | 1 | 25 ± 4 | 7.8 |
| 5 | 60 ± 8 | ||
| 10 | 95 ± 5 | ||
| 50 | 102 ± 6 | ||
| DCPD | 1 | 5 ± 2 | > 100 |
| 10 | 12 ± 3 | ||
| 50 | 15 ± 4 |
Note: The data presented are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: In Vitro Diacylglycerol Kinase (DGK) Activity Assay
This protocol is designed to measure the activity of DGK in the presence of DCPD or other test compounds. The assay measures the conversion of a DAG substrate to phosphatidic acid.
Workflow Diagram:
Caption: Workflow for the in vitro Diacylglycerol Kinase (DGK) activity assay.
Materials:
-
Recombinant Diacylglycerol Kinase (e.g., DGKα, ζ)
-
DAG Substrate (e.g., 1,2-dioleoyl-sn-glycerol)
-
This compound (DCPD)
-
1,2-Dioctanoyl-sn-glycerol (diC8) as a negative control for inhibition
-
Kinase Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
Detection Reagents (e.g., fluorescent probe-based commercial kit)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DCPD and diC8 in DMSO.
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
Prepare the DAG substrate solution according to the manufacturer's instructions, often involving sonication to form micelles.
-
Prepare the ATP solution in kinase buffer.
-
Dilute the recombinant DGK enzyme to the desired concentration in kinase buffer.
-
-
Reaction Setup:
-
To each well of a 96-well plate, add 20 µL of the DAG substrate.
-
Add 10 µL of the test compound dilution (DCPD, diC8, or vehicle control).
-
Add 10 µL of kinase buffer.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding 10 µL of the diluted DGK enzyme to each well.
-
Mix thoroughly by gentle pipetting.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Detection:
-
Stop the reaction and measure the amount of phosphatidic acid produced using a commercial detection kit. This often involves a coupled enzymatic reaction that generates a fluorescent or colorimetric signal.
-
Read the plate on a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of DGK activity relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the DCPD concentration to determine the IC50 value.
-
Expected Results:
-
diC8: Should show little to no inhibition of DGK activity, as it is a substrate.
-
DCPD: Is expected to inhibit DGK activity in a dose-dependent manner. The IC50 value will provide a quantitative measure of its inhibitory potency.
Protocol 2: In Vitro Protein Kinase C (PKC) Activity Assay
This protocol measures the ability of DCPD to activate PKC in comparison to the known activator, diC8. The assay quantifies the phosphorylation of a specific PKC substrate.
Workflow Diagram:
Caption: Workflow for the in vitro Protein Kinase C (PKC) activity assay.
Materials:
-
Purified Protein Kinase C (e.g., PKCα, β, γ)
-
PKC substrate peptide (e.g., Ac-MBP(4-14))
-
This compound (DCPD)
-
1,2-Dioctanoyl-sn-glycerol (diC8) as a positive control
-
Phosphatidylserine (PS)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM CaCl2)
-
[γ-32P]ATP
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and fluid
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of DCPD and diC8 in DMSO.
-
Prepare lipid vesicles by co-sonicating phosphatidylserine with either DCPD, diC8, or vehicle in assay buffer.
-
Prepare serial dilutions of the lipid vesicles.
-
Prepare the PKC substrate peptide solution in assay buffer.
-
Prepare the [γ-32P]ATP solution.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine:
-
25 µL of assay buffer
-
10 µL of the lipid vesicle dilution
-
10 µL of the PKC substrate peptide solution
-
5 µL of purified PKC enzyme
-
-
-
Enzyme Reaction:
-
Initiate the reaction by adding 10 µL of [γ-32P]ATP.
-
Vortex briefly and incubate at 30°C for 10-20 minutes.
-
-
Stopping the Reaction and Measuring Phosphorylation:
-
Spot 25 µL of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Perform a final wash with acetone and let the papers dry.
-
Place the dried papers in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the background counts (reaction without enzyme).
-
Calculate the percentage of maximal PKC activation, with the highest concentration of diC8 set as 100%.
-
Plot the percentage of activation against the log of the compound concentration to determine the EC50 value.
-
Expected Results:
-
diC8: Should activate PKC in a dose-dependent manner, serving as the positive control.
-
DCPD: Is expected to show significantly reduced or no activation of PKC compared to diC8. The presence of the chloro group at the sn-3 position may hinder the proper conformational changes required for full PKC activation. This makes DCPD an excellent negative control to confirm that observed cellular effects of diC8 are indeed PKC-mediated.
Conclusion
This compound is a valuable chemical probe for the nuanced study of lipid signaling. Its inability to be phosphorylated by diacylglycerol kinases allows for the specific investigation of diacylglycerol-dependent, phosphatidic acid-independent signaling pathways. By using DCPD in conjunction with its phosphorylatable counterpart, diC8, researchers can effectively dissect the intricate roles of these two important lipid second messengers in a variety of cellular processes. The provided protocols offer a framework for the robust in vitro characterization of DCPD's effects on key enzymes in the diacylglycerol signaling cascade.
References
Application Notes and Protocols for Assessing Protein Kinase C (PKC) Activation by Diacylglycerol (DAG) Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways, regulating processes such as cell growth, differentiation, apoptosis, and immune responses. The activation of conventional and novel PKC isoforms is critically dependent on the second messenger diacylglycerol (DAG). Dysregulation of PKC activity is implicated in various diseases, including cancer and cardiovascular disorders, making it a significant target for drug discovery.
This document provides detailed application notes and experimental protocols for assessing the activation of PKC by DAG and its synthetic analogs. These methods are essential for screening and characterizing novel therapeutic compounds that modulate PKC activity.
Methods for Assessing PKC Activation
Several robust methods are available to quantify the activation of PKC by DAG analogs. The choice of method often depends on the specific research question, available equipment, and desired throughput. The primary methods covered in these notes are:
-
PKC Translocation Assays: Monitoring the redistribution of PKC from the cytosol to cellular membranes upon activation.
-
PKC Substrate Phosphorylation Assays: Detecting the phosphorylation of specific PKC substrates as a direct measure of its catalytic activity.
-
FRET-Based PKC Reporter Assays: Utilizing genetically encoded biosensors for real-time monitoring of PKC activity in living cells.
-
In Vitro Kinase Assays: Quantifying the phosphotransferase activity of purified PKC in a cell-free system.
PKC Translocation Assays
Principle: In its inactive state, PKC resides in the cytosol. Upon binding of DAG or its analogs to the C1 domain, PKC undergoes a conformational change that promotes its translocation to and association with the plasma membrane or other cellular membranes, a key step in its activation.[1][2] This translocation can be visualized and quantified using fluorescently tagged PKC isoforms.
Visualization of PKC Translocation Pathway
Caption: PKC translocation from the cytosol to the plasma membrane.
Experimental Protocol: Live-Cell Imaging of PKC Translocation
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa, COS7)
-
Expression vector encoding a fluorescently tagged PKC isoform (e.g., PKCα-GFP)
-
Transfection reagent
-
High-resolution fluorescence microscope with live-cell imaging capabilities
-
Glass-bottom imaging dishes
-
Imaging medium (e.g., HBSS with 1 mM CaCl₂)
-
DAG analog stock solution (e.g., 1-oleoyl-2-acetyl-sn-glycerol, OAG; di-octanoyl-s,n-glycerol, DOG)
Procedure:
-
Cell Culture and Transfection:
-
Plate cells on glass-bottom imaging dishes at an appropriate density to reach 50-70% confluency on the day of transfection.
-
Transfect the cells with the fluorescently tagged PKC expression vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow for protein expression for 24-48 hours post-transfection.
-
-
Live-Cell Imaging:
-
Replace the culture medium with pre-warmed imaging medium.
-
Mount the dish on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO₂.
-
Identify a field of view with cells expressing a moderate level of the fluorescently tagged PKC, primarily localized in the cytosol.
-
Acquire baseline fluorescence images for 2-5 minutes to establish a stable signal.
-
-
Stimulation and Data Acquisition:
-
Add the DAG analog to the imaging dish at the desired final concentration.
-
Immediately begin acquiring a time-lapse series of images every 15-30 seconds for 10-30 minutes.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the cytosolic and plasma membrane regions of individual cells over time.
-
Calculate the ratio of membrane to cytosolic fluorescence to determine the extent and kinetics of PKC translocation.
-
Plot the change in this ratio over time to visualize the response to the DAG analog.
-
PKC Substrate Phosphorylation Assays
Principle: The ultimate measure of PKC activation is its ability to phosphorylate downstream substrates. This can be assessed by detecting the phosphorylation of known PKC substrates at specific serine/threonine residues.[3] A common method is Western blotting using phospho-specific antibodies.
Workflow for Western Blot-based PKC Substrate Phosphorylation Assay
Caption: Western blot workflow for PKC substrate phosphorylation.
Experimental Protocol: Western Blotting for Phosphorylated PKC Substrates
Materials:
-
Cell line of interest
-
DAG analog for stimulation
-
Cell lysis buffer containing phosphatase and protease inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)[4]
-
Primary antibody specific for a phosphorylated PKC substrate (e.g., Phospho-(Ser) PKC Substrate Antibody)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to the desired confluency and treat with the DAG analog for the specified time and concentration.
-
Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer containing phosphatase and protease inhibitors.[4]
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[5]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[4]
-
Incubate the membrane with the primary antibody against the phosphorylated PKC substrate overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein).
-
FRET-Based PKC Reporter Assays
Principle: Förster Resonance Energy Transfer (FRET)-based biosensors, such as the C Kinase Activity Reporter (CKAR), provide a dynamic and real-time readout of PKC activity in living cells.[6][7] CKAR is a genetically encoded reporter that consists of a PKC substrate peptide and a phospho-amino acid binding domain flanked by a FRET pair of fluorescent proteins (e.g., CFP and YFP). Phosphorylation of the substrate peptide by active PKC induces a conformational change in the reporter, leading to a change in FRET efficiency, which can be measured as a change in the ratio of acceptor to donor fluorescence.[7]
CKAR FRET-Based Reporter Mechanism
Caption: Mechanism of the FRET-based CKAR reporter for PKC activity.
Experimental Protocol: FRET Imaging with CKAR
Materials:
-
Mammalian cell line
-
Expression vector for a CKAR reporter
-
Transfection reagent
-
Fluorescence microscope equipped for FRET imaging (with appropriate filter sets for donor and acceptor fluorophores)
-
Live-cell imaging chamber
-
Imaging medium
-
DAG analog stock solution
Procedure:
-
Cell Culture and Transfection:
-
Plate and transfect cells with the CKAR expression vector as described for the translocation assay.
-
-
FRET Imaging Setup:
-
Replace the culture medium with imaging medium and mount the cells on the microscope.
-
Select cells expressing low to moderate levels of the CKAR reporter to avoid artifacts.[6]
-
Configure the microscope to acquire images in the donor (e.g., CFP), acceptor (e.g., YFP), and FRET (CFP excitation, YFP emission) channels.
-
-
Data Acquisition:
-
Acquire baseline images in all three channels for 5-10 minutes.
-
Add the DAG analog to the cells.
-
Continue acquiring time-lapse images for the duration of the expected response.
-
-
FRET Analysis:
-
After background subtraction, calculate the FRET ratio (e.g., Acceptor Emission / Donor Emission) for each time point.
-
Normalize the FRET ratio to the baseline to determine the change in PKC activity.
-
Plot the normalized FRET ratio over time.
-
In Vitro Kinase Assays
Principle: This method directly measures the enzymatic activity of PKC in a controlled, cell-free environment. Purified or immunoprecipitated PKC is incubated with a specific substrate peptide, a lipid activator (containing the DAG analog and phosphatidylserine), and radiolabeled ATP ([γ-³²P]ATP). The incorporation of the radiolabeled phosphate into the substrate is then quantified.[8]
Experimental Protocol: In Vitro PKC Kinase Assay
Materials:
-
Purified active PKC or cell lysate containing PKC
-
PKC substrate peptide (e.g., QKRPSQRSKYL)[8]
-
Lipid activator solution (phosphatidylserine and DAG analog)
-
Kinase assay buffer
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
Phosphoric acid wash solution (0.75%)
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup:
-
Prepare a master mix containing the kinase assay buffer, substrate peptide, and lipid activator. Sonicate the lipid activator on ice before use.[8]
-
Aliquot the master mix into reaction tubes.
-
Add the purified PKC or cell lysate to the reaction tubes. Include a negative control without the enzyme.
-
-
Kinase Reaction:
-
Initiate the reaction by adding the [γ-³²P]ATP-containing Mg²⁺/ATP mixture.
-
Incubate the reaction at 30°C for 10-20 minutes. The reaction should be within the linear range.[8]
-
-
Stopping the Reaction and Spotting:
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
-
Washing:
-
Wash the P81 papers multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone.
-
-
Quantification:
-
Place the dried P81 papers into scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the specific activity of PKC (e.g., in pmol of phosphate transferred per minute per mg of protein).
-
Data Presentation: Quantitative Comparison of DAG Analogs
The efficacy and potency of different DAG analogs in activating PKC can be compared by generating dose-response curves for each compound using the assays described above. Key parameters to determine are the EC₅₀ (half-maximal effective concentration) and the maximum activation level.
| DAG Analog / Activator | PKC Isoform(s) | Assay Method | EC₅₀ | Maximum Activation (% of control) | Reference |
| 1-Oleoyl-2-acetyl-sn-glycerol (OAG) | Pan-PKC | KCNQ2/3 current inhibition (indirect measure of PKC activity) | ~10 µM | Modest inhibition | [6] |
| Di-octanoyl-s,n-glycerol (DOG) | PKCε | Translocation | ~90 µM | Saturated at >300 µM | [9] |
| Di-octanoyl-s,n-glycerol (DOG) | PKCα | Translocation | >200 µM | Lower affinity than for PKCε | [9] |
| Phorbol 12-Myristate 13-Acetate (PMA) | Pan-PKC (cPKC, nPKC) | FRET (ExRai-CKAR2) | Not specified | 178-234% increase in ratio | [10] |
| DAG-Lactones | PKCα, PKCδ | Translocation | Low nanomolar affinity | Prolonged translocation | [11] |
Note: The specific EC₅₀ and maximal activation values can vary significantly depending on the cell type, PKC isoform, and specific assay conditions. The data presented here are illustrative examples from the cited literature.
Conclusion
The methods outlined in these application notes provide a comprehensive toolkit for researchers studying PKC signaling and developing novel modulators of its activity. By combining techniques such as live-cell imaging of PKC translocation, quantification of substrate phosphorylation, real-time FRET-based activity reporters, and direct in vitro kinase assays, a thorough characterization of the effects of DAG analogs on PKC activation can be achieved. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.
References
- 1. Photoswitchable diacylglycerols enable optical control of protein translocation, PKC activity, and vesicle release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 4. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 5. Quantitative properties and receptor reserve of the DAG and PKC branch of Gq-coupled receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetically encoded fluorescent reporters to visualize protein kinase C activation in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abcam.com [abcam.com]
- 8. Ca2+-controlled competitive diacylglycerol binding of protein kinase C isoenzymes in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Conformationally constrained analogues of diacylglycerol (DAG). 27. Modulation of membrane translocation of protein kinase C (PKC) isozymes alpha and delta by diacylglycerol lactones (DAG-lactones) containing rigid-rod acyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Deuterated Standards in Lipidomics Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of lipidomics, the accurate and precise quantification of lipid species is paramount for understanding their complex roles in health and disease. Deuterated lipids, which are stable isotope-labeled versions of endogenous lipids where one or more hydrogen atoms are replaced by deuterium, serve as ideal internal standards for mass spectrometry-based quantification.[1] Their chemical and physical properties are nearly identical to their non-deuterated counterparts, allowing them to co-elute during chromatographic separation and exhibit similar ionization behavior in the mass spectrometer.[1][2] This ensures reliable correction for variations that can occur during sample preparation, extraction, and analysis, ultimately enhancing data accuracy, reproducibility, and traceability.[3] This document provides detailed application notes and protocols for the effective use of deuterated standards in lipidomics research.
Core Principles of Using Deuterated Standards
The fundamental principle behind using deuterated internal standards is the stable isotope dilution technique.[4] A known quantity of the deuterated standard is added to a biological sample at the earliest stage of sample preparation, typically before lipid extraction.[5] Because the deuterated standard behaves almost identically to the endogenous analyte throughout the entire analytical workflow, the ratio of the endogenous lipid to the deuterated standard remains constant, even if sample loss occurs.[4] By measuring this ratio using mass spectrometry, the concentration of the endogenous lipid can be accurately determined.[4]
Advantages of Deuterated Standards:
-
Correction for Sample Loss: Compensates for analyte loss during extraction, evaporation, and other sample handling steps.[5]
-
Correction for Matrix Effects: Mitigates the impact of ion suppression or enhancement caused by other components in the sample matrix.[2][3]
-
Improved Accuracy and Precision: Leads to more reliable and reproducible quantitative data.[3][5]
-
Method Validation: Essential for validating bioanalytical methods according to regulatory guidelines, such as those from the Food and Drug Administration (FDA).[6][7]
Data Presentation: Commercially Available Deuterated Lipid Standards
A variety of deuterated lipid standards are commercially available, often as mixtures designed to cover multiple lipid classes for comprehensive lipidomics analysis. These standards are prepared gravimetrically to ensure precise concentrations and are typically packaged in amber ampules under an argon atmosphere to maintain stability.[8]
Table 1: Example of a Commercially Available Deuterated Lipidomics Mixture [8]
| Lipid Class | Example Deuterated Species |
| Glycerolipid | Deuterated Diacylglycerol |
| Sphingolipid | Deuterated Ceramide |
| Sterol Lipid | Deuterated Cholesterol |
| Fatty Acid | Deuterated Palmitic Acid |
| Fatty Ester | Deuterated Fatty Acyl Ester |
| Glycerophospholipid | Deuterated Phosphatidylcholine |
Table 2: Example of a Deuterated Ceramide Standard Mixture [9][10]
| Mixture Component | Molecular Weight ( g/mol ) | Concentration (µg/mL) | Molarity (µM) |
| C16 Ceramide-d7 (d18:1-d7/16:0) | 544.944 | 21.8 | 40 |
| C18 Ceramide-d7 (d18:1-d7/18:0) | 572.997 | 11.5 | 20 |
| C24 Ceramide-d7 (d18:1-d7/24:0) | 650.113 | 26.3 | 40 |
| C24:1 Ceramide-d7 (d18:1-d7/24:1(15Z)) | 655.141 | 13.1 | 20 |
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma using a Modified Folch Method
This protocol describes a common method for extracting total lipids from plasma samples, incorporating a deuterated internal standard mix at the initial step.
Materials:
-
Plasma samples
-
Deuterated internal standard mixture (e.g., SPLASH™ LIPIDOMIX™)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (Saline)
-
Glass centrifuge tubes
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To a glass centrifuge tube, add 100 µL of plasma. Spike the sample with a known amount of the deuterated internal standard mixture. The amount added will depend on the concentration of the standard and the expected concentration of the endogenous lipids.
-
Solvent Addition: Add 2 mL of a chloroform:methanol (2:1, v/v) solution to the plasma sample.
-
Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.[5]
-
Phase Separation: Add 400 µL of 0.9% NaCl solution to the mixture to induce phase separation.[5]
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.[5]
-
Lipid Collection: Carefully collect the lower organic layer, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.[5]
-
Drying: Evaporate the solvent from the collected lipid extract under a gentle stream of nitrogen gas.[5]
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol:chloroform 1:1, v/v).
Protocol 2: Saponification for the Release of Fatty Acids
This protocol is used to release individual fatty acids from complex lipids like triglycerides and phospholipids.
Materials:
-
Dried lipid extract (from Protocol 1)
-
Methanolic potassium hydroxide (KOH) solution (0.5 M)
-
Hydrochloric acid (HCl) (1 M)
-
Hexane (HPLC grade)
-
Nitrogen gas evaporator
-
Water bath
Procedure:
-
Reconstitution and Hydrolysis: Reconstitute the dried lipid extract in 1 mL of methanolic KOH solution. Incubate the mixture in a water bath at 60°C for 1 hour to hydrolyze the ester bonds.[11]
-
Acidification: After cooling to room temperature, neutralize the solution by adding 1 mL of HCl.[4]
-
Fatty Acid Extraction: Add 2 mL of hexane to the solution and vortex vigorously for 2 minutes to extract the free fatty acids.
-
Phase Separation and Collection: Centrifuge at 2,000 x g for 5 minutes. Collect the upper hexane layer containing the free fatty acids.
-
Drying: Evaporate the hexane under a stream of nitrogen gas.[4]
-
Derivatization (Optional but Recommended): The dried free fatty acids can then be derivatized to improve their chromatographic and mass spectrometric properties before LC-MS/MS analysis.[4]
Protocol 3: LC-MS/MS Analysis for Quantitative Lipidomics
This protocol provides a general framework for the analysis of lipid extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
-
Reversed-phase C18 column[5]
LC Conditions:
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.[5]
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[5]
-
Gradient Elution: Start with a low percentage of mobile phase B and gradually increase to elute lipids based on their hydrophobicity.[5]
-
Flow Rate: 0.3-0.6 mL/min.[5]
-
Column Temperature: 55°C.[5]
MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to cover a wide range of lipid classes.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification on a triple quadrupole mass spectrometer.[4] This involves monitoring specific precursor-to-product ion transitions for each endogenous lipid and its corresponding deuterated internal standard. For high-resolution instruments, targeted SIM or parallel reaction monitoring (PRM) can be used.
-
Data Analysis: The concentration of each endogenous lipid is calculated based on the peak area ratio of the analyte to its deuterated internal standard, using a calibration curve generated from a series of known concentrations of non-deuterated standards.[6]
Visualizations
Experimental Workflow
Caption: General workflow for quantitative lipidomics using deuterated internal standards.
Role of Deuterated Standards in Correcting Variability
Caption: How deuterated standards correct for analytical variability.
Application in Signaling Pathway Analysis
Deuterated standards are crucial for studying the dynamics of lipid signaling pathways.[12] By enabling accurate quantification, researchers can measure subtle changes in the levels of signaling lipids like diacylglycerol, ceramides, and phosphoinositides in response to various stimuli.
Caption: Use of deuterated standards in ceramide signaling pathway analysis.
Conclusion
Deuterated internal standards are indispensable tools in modern lipidomics research, providing the foundation for accurate and reliable quantification of lipids in complex biological samples.[1][5] By correcting for inevitable variations in sample preparation and analysis, these standards enable researchers to obtain high-quality data essential for biomarker discovery, understanding disease mechanisms, and developing new therapeutic interventions. The protocols and principles outlined in this document provide a robust framework for the successful application of deuterated standards in any lipidomics laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. Deuterated Ceramide LIPIDOMIX Mass Spec Std., Avanti, 330713X, Sigma-Aldrich [sigmaaldrich.com]
- 11. lipidmaps.org [lipidmaps.org]
- 12. Lipidomic analysis of signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using 1,2-Dioctanoyl-3-chloropropanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dioctanoyl-3-chloropropanediol is a synthetic diacylglycerol (DAG) analog. Due to its structural similarity to endogenous DAG, it is a valuable tool for investigating lipid signaling pathways. This document provides detailed application notes and protocols for utilizing this compound in cell-based assays, primarily focusing on its role as a modulator of Protein Kinase C (PKC) and a potential inhibitor of Diacylglycerol Kinase (DGK).
These protocols and notes are intended to guide researchers in designing and executing experiments to probe the effects of this compound on cellular signaling cascades.
Mechanism of Action
This compound, as a DAG analog, is expected to primarily interact with C1 domains found in various signaling proteins. Its principal targets are:
-
Protein Kinase C (PKC) Isoforms: Conventional and novel PKC isoforms are major downstream effectors of DAG. Binding of DAG analogs to the C1 domain of these kinases leads to their translocation to the plasma membrane and subsequent activation. This activation initiates a cascade of phosphorylation events that regulate numerous cellular processes, including proliferation, differentiation, and apoptosis.
-
Diacylglycerol Kinase (DGK): DGKs are a family of enzymes that phosphorylate DAG to produce phosphatidic acid (PA). By competing with endogenous DAG, this compound can act as an inhibitor of DGK. This inhibition leads to an accumulation of DAG levels, thereby prolonging and amplifying PKC signaling.
Signaling Pathways
The interaction of this compound with PKC and DGK modulates key signaling pathways.
Caption: Protein Kinase C (PKC) and Diacylglycerol Kinase (DGK) Signaling Pathway.
Data Presentation
The following table summarizes hypothetical quantitative data for this compound in relevant cell-based assays. Researchers should determine these values experimentally for their specific cell lines and assay conditions.
| Parameter | Assay Type | Cell Line | Value |
| EC50 | PKC Activation (e.g., MARCKS phosphorylation) | HEK293 | 5-25 µM (estimated) |
| IC50 | DGK Inhibition (in vitro or cell-based) | Jurkat | 1-15 µM (estimated) |
| Optimal Concentration | Cell Proliferation Assay (e.g., MCF-7) | MCF-7 | 10-50 µM (estimated) |
Experimental Protocols
Protocol 1: Cell-Based Protein Kinase C (PKC) Activation Assay
This protocol describes a method to measure the activation of PKC by assessing the phosphorylation of a known PKC substrate, such as Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS).
Workflow Diagram:
Caption: Workflow for PKC Activation Assay.
Materials:
-
Cell line of interest (e.g., HEK293, HeLa, MCF-7)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-MARCKS and anti-MARCKS
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Starvation: Once cells reach the desired confluency, aspirate the complete medium, wash once with PBS, and replace with serum-free medium. Incubate for 4-6 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Aspirate the starvation medium and add the compound dilutions to the cells. Include a vehicle control (DMSO). Incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Aspirate the treatment medium and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-MARCKS antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with the anti-total MARCKS antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities for phospho-MARCKS and total MARCKS. Calculate the ratio of phospho-MARCKS to total MARCKS for each treatment condition. Plot the fold change in phosphorylation relative to the vehicle control against the compound concentration to determine the EC50.
Protocol 2: Cell-Based Diacylglycerol Kinase (DGK) Activity Assay
This protocol provides a method to assess the inhibitory effect of this compound on DGK activity by measuring the production of phosphatidic acid (PA).
Workflow Diagram:
Caption: Workflow for DGK Activity Assay.
Materials:
-
Cell line with detectable DGK activity (e.g., Jurkat)
-
Cell lysis buffer (e.g., Triton X-100 based)
-
This compound (stock solution in DMSO)
-
Diacylglycerol substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer
-
Lipid extraction solvents (e.g., chloroform, methanol, HCl)
-
Thin Layer Chromatography (TLC) plates
-
TLC developing solvent
-
Phosphorimager or autoradiography film
Procedure:
-
Cell Lysate Preparation: Culture and harvest cells. Lyse the cells in a suitable buffer to release cytosolic and membrane-associated proteins.
-
Inhibitor Pre-incubation: In a microcentrifuge tube, pre-incubate the cell lysate with various concentrations of this compound or vehicle control for 10-15 minutes at room temperature.
-
Kinase Reaction: Initiate the DGK reaction by adding the DAG substrate and [γ-³²P]ATP in the kinase reaction buffer. Incubate for 20-30 minutes at 30°C.
-
Lipid Extraction: Stop the reaction by adding a mixture of chloroform, methanol, and HCl. Vortex and centrifuge to separate the phases. The lower organic phase will contain the lipids.
-
Thin Layer Chromatography (TLC): Spot the extracted lipids onto a TLC plate. Develop the TLC plate in an appropriate solvent system to separate the different lipid species.
-
Detection and Quantification: Dry the TLC plate and expose it to a phosphorimager screen or autoradiography film to visualize the ³²P-labeled phosphatidic acid. Quantify the radioactivity in the PA spots.
-
Data Analysis: Determine the amount of PA produced in the presence of different concentrations of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50.
Concluding Remarks
This compound is a versatile tool for studying lipid-mediated signaling pathways. The protocols provided herein offer a starting point for investigating its effects on PKC activation and DGK activity. Researchers are encouraged to optimize these protocols for their specific experimental systems and to further explore the compound's impact on other cellular processes. Careful experimental design and data analysis will be crucial for elucidating the precise mechanisms of action of this compound and its potential as a modulator of cellular signaling.
Standard Operating Procedure for 1,2-Dioctanoyl-3-chloropropanediol Experiments
For Researchers, Scientists, and Drug Development Professionals
Application Notes
1,2-Dioctanoyl-3-chloropropanediol is a synthetic diacylglycerol (DAG) analog. Due to its structural similarity to endogenous DAG, it is utilized in cell-based assays to investigate the activation and downstream signaling of Protein Kinase C (PKC) and other DAG-effector proteins. As a cell-permeable compound, it mimics the role of the second messenger DAG, leading to the translocation and activation of conventional and novel PKC isoforms. This makes it a valuable tool for studying the numerous cellular processes regulated by PKC, including cell proliferation, differentiation, apoptosis, and inflammation.
These protocols provide a standardized framework for preparing and using this compound in cell culture experiments and for assessing its impact on PKC signaling. The methodologies are based on established techniques for similar hydrophobic small molecules and diacylglycerol analogs.
Data Presentation
The following tables summarize representative quantitative data obtained from studies using the closely related DAG analog, 1,2-dioctanoyl-sn-glycerol (DiC8), to illustrate the expected dose-dependent effects. Researchers should generate their own dose-response curves for this compound to determine the optimal concentration for their specific cell type and experimental endpoint.
Table 1: Dose-Dependent Effects of a Diacylglycerol Analog (1,2-dioctanoyl-sn-glycerol) on Cellular Processes
| Concentration | Effect on Neurite Outgrowth in Spinal Cord Explant Cultures | Inhibition of L-type Ca2+ Current in Rat Ventricular Myocytes |
| 5 µM | ~25% stimulation | - |
| 10 µM | - | Significant Inhibition |
| 30 µM | Inhibition | - |
| 60 µM | ~37% reduction | - |
| IC50 | Not Determined | 2.2 µM |
Table 2: Time-Course of PKC Activation by a Diacylglycerol Analog
| Time Point | PKC Translocation to Membrane (MCF-7 cells) | PKC Substrate Phosphorylation (generic) |
| 0 min | Baseline | Baseline |
| 5 min | Peak Translocation (~26% increase) | Significant Increase |
| 15 min | Declining | Sustained |
| 30 min | Declining | Sustained |
| 60 min | Return to Baseline | Declining |
Experimental Protocols
Protocol 1: Preparation of this compound for Cell Treatment
Objective: To prepare a stock solution of the hydrophobic compound this compound and dilute it to working concentrations for treating cultured cells.
Materials:
-
This compound (solid form)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
-
Water bath or heat block
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Aseptically weigh out the desired amount of this compound.
-
Dissolve the compound in cell culture grade DMSO to a final concentration of 10 mM.
-
If solubility is an issue, gently warm the solution to 37°C and vortex briefly.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate Dilution in FBS:
-
Pre-warm an aliquot of FBS to 50°C in a water bath.
-
Dilute the 10 mM stock solution 1:10 in the pre-warmed FBS to achieve a 1 mM intermediate solution. This step helps to prevent precipitation of the hydrophobic compound when added to the aqueous culture medium.
-
-
Prepare Final Working Concentration:
-
Pre-warm your cell culture medium (containing a low percentage of FBS, e.g., 1%) to 37°C.
-
Perform a final serial dilution of the 1 mM intermediate solution in the pre-warmed cell culture medium to achieve the desired final concentrations for your experiment (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).
-
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% to minimize solvent-induced cytotoxicity. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
-
Protocol 2: Western Blot Analysis of PKC Substrate Phosphorylation
Objective: To assess the activation of PKC by this compound by measuring the phosphorylation of its downstream substrates.
Materials:
-
Cultured cells treated with this compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Phospho-(Ser) PKC Substrate Antibody
-
Primary antibody: Loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Phospho-(Ser) PKC Substrate diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
-
Protocol 3: In Vitro PKC Kinase Assay (Non-Radioactive)
Objective: To directly measure the kinase activity of PKC in cell lysates following treatment with this compound. This protocol is based on a generic ELISA-based or fluorescence polarization assay.
Materials:
-
Cell lysates from treated and control cells (prepared as in Protocol 2)
-
PKC Kinase Activity Assay Kit (non-radioactive, commercially available)
-
Microplate reader
Procedure:
-
Follow the Manufacturer's Protocol: Commercially available PKC kinase activity assay kits are the most reliable and straightforward method for this analysis. The general principle is as follows:
-
Prepare Cell Lysates: Lyse the cells as described in Protocol 2, ensuring the lysis buffer is compatible with the kinase assay kit.
-
Immunoprecipitate PKC (Optional but Recommended): For more specific results, immunoprecipitate the PKC isoform of interest from the cell lysates using a specific antibody.
-
Kinase Reaction:
-
Add the cell lysate or immunoprecipitated PKC to a microplate well pre-coated with a specific PKC substrate peptide.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the recommended time and temperature to allow for phosphorylation of the substrate.
-
-
Detection:
-
Add a phospho-specific antibody that recognizes the phosphorylated substrate.
-
Add a labeled secondary antibody (e.g., HRP-conjugated).
-
Add the detection reagent (e.g., TMB substrate for HRP) and measure the signal (absorbance or fluorescence) using a microplate reader.
-
-
Data Analysis: The signal intensity is directly proportional to the PKC kinase activity in the sample. Compare the activity in treated samples to the vehicle control.
Mandatory Visualizations
Caption: Workflow for studying PKC activation by this compound.
Caption: Activation of PKC signaling by a diacylglycerol analog.
Troubleshooting & Optimization
improving solubility of 1,2-Dioctanoyl-3-chloropropanediol for experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Dioctanoyl-3-chloropropanediol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
A1: this compound is a synthetic diacylglycerol (DAG) analog. Due to its structural similarity to endogenous DAG, a crucial second messenger in cellular signaling, it is often used in research to activate Protein Kinase C (PKC) isoforms.[1][2][3] The activation of PKC is pivotal in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[4][5]
Q2: I am having trouble dissolving this compound in my aqueous buffer for a cell-based assay. Why is this happening?
A2: this compound is a lipid-based molecule with two octanoyl chains, making it highly hydrophobic and thus poorly soluble in aqueous solutions.[6] Direct dissolution in aqueous buffers will likely result in the formation of a precipitate or an uneven suspension.
Q3: What is the recommended method for preparing a working solution of this compound for my experiments?
A3: The recommended method is to first prepare a concentrated stock solution in a suitable organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol.[7][8] This stock solution can then be diluted into your aqueous experimental medium to the final desired concentration. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.5% for DMSO).[8]
Q4: Can I sonicate my solution to improve the solubility of this compound?
A4: Sonication can be a useful technique to aid in the dispersion of lipids in aqueous solutions. After diluting your organic stock solution into the aqueous buffer, brief sonication can help to create a more uniform suspension or facilitate the formation of micelles if a detergent is present. However, it may not lead to true solubilization on its own.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitate forms immediately upon adding the compound to aqueous buffer. | Direct addition of the hydrophobic compound to an aqueous solution. | Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol first, then dilute into the aqueous buffer with vigorous vortexing. |
| The compound comes out of solution over time, even after initial dispersion. | The concentration of the compound exceeds its solubility limit in the final aqueous medium. The final concentration of the organic co-solvent is too low to maintain solubility. | Lower the final concentration of this compound in your experiment. Consider incorporating a small amount of a biocompatible detergent (e.g., Triton X-100) to form micelles that can encapsulate the lipid. |
| Inconsistent results between experiments. | Uneven dispersion of the compound in the working solution. Degradation of the compound. | Ensure thorough mixing of the working solution before each use. Prepare fresh working solutions for each experiment from the organic stock. Store the stock solution at -20°C or below, protected from light and moisture. |
| Observed cellular toxicity or off-target effects. | The concentration of the organic solvent (e.g., DMSO, ethanol) in the final working solution is too high. | Ensure the final concentration of the organic solvent is below the tolerance level of your cell line (typically <0.5% for DMSO).[8] Run a vehicle control (medium with the same concentration of organic solvent) to assess solvent-specific effects. |
Solubility Data
The following table provides a qualitative summary of the solubility of this compound in various solvents, based on the properties of similar short-chain diacylglycerols.
| Solvent | Solubility | Notes |
| Water/Aqueous Buffers | Poor/Insoluble | Forms a suspension or precipitate. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing concentrated stock solutions. |
| Ethanol | Soluble | Recommended for preparing concentrated stock solutions.[9] |
| Methanol | Soluble | Can be used as a solvent for stock solutions. |
| Chloroform | Soluble | Useful for initial handling and preparation of lipid films. |
| Hexane | Soluble | A non-polar solvent capable of dissolving the lipid.[10] |
Experimental Protocols
Protocol: In Vitro Protein Kinase C (PKC) Activity Assay
This protocol describes a common method for measuring the activity of PKC using a diacylglycerol analog like this compound as an activator.
Materials:
-
This compound
-
Phosphatidylserine (PS)
-
Purified PKC enzyme
-
PKC substrate peptide (e.g., a peptide with a serine/threonine residue that can be phosphorylated by PKC)
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for detection with a specific antibody)
-
Kinase assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)
-
Triton X-100
-
Stop solution (e.g., EDTA solution)
-
Scintillation counter and vials (for radiolabeled ATP) or appropriate detection reagents for non-radioactive methods.
Procedure:
-
Preparation of Lipid Vesicles:
-
In a glass tube, combine this compound and phosphatidylserine (a common molar ratio is 1:4).
-
Evaporate the organic solvent under a stream of nitrogen to form a thin lipid film.
-
Resuspend the lipid film in kinase assay buffer containing 0.3% Triton X-100.
-
Alternate between vortexing and incubating in a 37°C water bath for approximately 30 minutes to form lipid vesicles.[1]
-
-
Kinase Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:
-
Kinase assay buffer
-
Lipid vesicle suspension
-
PKC substrate peptide
-
Purified PKC enzyme
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for the desired time (e.g., 10-20 minutes).
-
-
Stopping the Reaction:
-
Terminate the reaction by adding the stop solution.
-
-
Detection of Phosphorylation:
-
For radiolabeled ATP: Spot the reaction mixture onto a phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive methods: Use a specific antibody that recognizes the phosphorylated substrate peptide. This can be done through methods like ELISA or Western blotting.
-
Visualizations
Caption: Workflow for preparing and using this compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of diacylglycerols and ceramides in hepatic insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with 1,2-Dioctanoyl-3-chloropropanediol
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using 1,2-Dioctanoyl-3-chloropropanediol in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing high variability and inconsistent results between experiments. What are the potential causes?
A1: Inconsistent results when using this compound, a diacylglycerol (DAG) analog, can stem from several factors related to its preparation, storage, and cellular activity. Here are the most common issues to investigate:
-
Compound Instability and Degradation: Stock solutions of lipid-based compounds can be prone to degradation. It is recommended to prepare fresh solutions for each experiment or aliquot single-use volumes to store at -20°C or lower to minimize freeze-thaw cycles.[1][2]
-
Solubility Issues: Due to its lipid nature, this compound likely has poor solubility in aqueous solutions.[3][4][5] Incomplete solubilization can lead to inaccurate concentrations in your assays. Ensure the compound is fully dissolved in an appropriate organic solvent (like DMSO or ethanol) before preparing the final dilution in your aqueous experimental buffer. A brief sonication or vortexing of the stock solution before use can also help ensure homogeneity.[2][6]
-
Transient Biological Effects: The effects of cell-permeable DAG analogs can be rapid and transient. For instance, 1,2-dioctanoyl-glycerol (diC8) has been shown to induce a significant but temporary translocation of Protein Kinase C (PKC), with the effect diminishing after an hour.[7] Your experimental time points may need to be optimized to capture the peak biological response.
-
Cellular Metabolism: Once inside the cell, this compound can be metabolized by enzymes such as diacylglycerol kinases (DGKs), which would terminate its signaling activity.[8] The rate of metabolism can vary between cell types, affecting the duration and intensity of the observed effect.
-
Cell Health and Density: The physiological state of your cells can significantly impact their response. Ensure that cells are healthy, within a consistent passage number, and plated at a uniform density for all experiments.
Q2: My expected downstream signaling event (e.g., PKC activation) is not occurring or is weaker than anticipated. What should I check?
A2: If you're not observing the expected level of activity, consider the following:
-
Suboptimal Concentration: The effective concentration of DAG analogs can be narrow and cell-type dependent.[9] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
-
Purity of the Compound: Verify the purity of your this compound, as impurities can interfere with its activity.[3]
-
PKC-Independent Pathways: While DAG analogs are classic activators of conventional PKC isoforms, they can also have effects that are independent of PKC.[10][11] It's possible that in your cell type, the primary signaling route for this compound does not involve the specific PKC isoform you are monitoring.
-
Incorrect Stereoisomer: The biological activity of diacylglycerols is highly dependent on their stereochemistry. Commercially available synthetic DAG analogs may exist as a racemic mixture, which could result in lower than expected activity compared to a pure stereoisomer.
Q3: I'm seeing unexpected off-target effects or cellular toxicity. How can I address this?
A3: Off-target effects or toxicity can be a concern with any small molecule inhibitor or activator.
-
High Compound Concentration: Excessive concentrations of lipid analogs can lead to membrane disruption or other toxic effects. Refer to your dose-response curve and use the lowest effective concentration.
-
Solvent Toxicity: The vehicle used to dissolve the compound (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure your final solvent concentration is consistent across all conditions, including your vehicle-only control, and is at a level that is non-toxic to your cells.
-
Metabolic Byproducts: The cellular metabolism of this compound could potentially lead to the formation of byproducts with their own biological activities.
Quantitative Data Summary
| Parameter | Value | Cell Type/Assay Condition | Source |
| Ki (DGK) | 3.1 µM | In vitro enzyme assay | [6] |
| IC50 (DGK) | ~3 µM | Reduction of phosphatidic acid in T cell lymphoma | [6] |
Experimental Protocols
Protocol: In Vitro Diacylglycerol Kinase (DGK) Inhibition Assay
This protocol is adapted from standard kinase assay procedures and can be used to assess the inhibitory potential of this compound on DGK activity.[1][6][12]
Materials:
-
Purified DGK enzyme (specific isoform if available)
-
Diacylglycerol (DAG) substrate (e.g., 1,2-dioleoyl-sn-glycerol)
-
Phosphatidylserine (PS)
-
[γ-³²P]ATP
-
This compound
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Reaction Quench Solution (e.g., 1% perchloric acid)
-
Organic Solvent (e.g., DMSO)
Methodology:
-
Prepare Substrate Vesicles:
-
Mix DAG and PS in a glass tube at a 1:1 molar ratio.
-
Dry the lipids under a stream of nitrogen gas to create a thin film.
-
Resuspend the lipid film in Kinase Assay Buffer by vortexing and sonicating to form small unilamellar vesicles.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of concentrations for testing.
-
-
Pre-incubation:
-
In a microcentrifuge tube, add the purified DGK enzyme to the Kinase Assay Buffer.
-
Add varying concentrations of this compound or vehicle control to the enzyme mixture.
-
Pre-incubate for 10-15 minutes at room temperature.
-
-
Kinase Reaction:
-
Add the prepared DAG/PS vesicles to the enzyme/inhibitor mixture.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is within the linear range.
-
-
Reaction Quenching and Lipid Extraction:
-
Stop the reaction by adding the quench solution.
-
Extract the lipids using a standard method (e.g., Bligh-Dyer extraction).
-
-
Analysis:
-
Separate the product, phosphatidic acid (PA), from other lipids using thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled PA using a scintillation counter or phosphorimager.
-
Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value.
-
Visualizations
Signaling Pathway Diagram
Caption: Role of Diacylglycerol (DAG) in signaling and its regulation by DGK.
Experimental Workflow Diagram
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. This compound | 95610-54-1 | INDOFINE Chemical Company [indofinechemical.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 3-Chloro-1,2-propanediol | C3H7ClO2 | CID 7290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 1,2-Dioctanoyl-glycerol induces a discrete but transient translocation of protein kinase C as well as the inhibition of MCF-7 cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diacylglycerol metabolism and homeostasis in fungal physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,2-dioctanoyl-sn-glycerol can stimulate neutrophils by different mechanisms. Evidence for a pathway that does not involve phosphorylation of the 47-kDa protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1,2-Dioctanoyl-sn-glycerol depresses cardiac L-type Ca2+ current: independent of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. arigobio.com [arigobio.com]
Technical Support Center: Optimizing C75 (Fatty Acid Synthase Inhibitor) Concentration for Cell Treatment
A Note on Compound Terminology: The compound 1,2-Dioctanoyl-3-chloropropanediol is not commonly cited in the context of cell treatment for fatty acid synthase inhibition. The widely studied inhibitor of fatty acid synthase with significant anti-cancer activity is C75, chemically known as 4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid. This guide will focus on C75, as it aligns with the experimental context of optimizing concentration for cell treatment.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using C75 in cell culture experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Visible Precipitate in Culture Wells | - Compound concentration exceeds solubility limit in the culture medium.- "Solvent shock" from rapid dilution of a concentrated stock solution. | - Determine the maximum soluble concentration of C75 in your specific culture medium. Do not use concentrations above this limit.- Prepare intermediate dilutions of your concentrated C75 stock solution in pre-warmed culture medium before the final dilution into the cell culture plate. |
| High Cytotoxicity in Vehicle Control Cells | - The concentration of the solvent (e.g., DMSO) is too high. | - Ensure the final concentration of DMSO in the culture medium is at or below 0.5% (v/v). Always include a vehicle control with the same final DMSO concentration as the treated samples. |
| Inconsistent or Non-reproducible Results | - Instability of C75 in the culture medium at 37°C.- Variation in cell seeding density. | - Perform a stability study of C75 in your culture medium over the duration of your experiment. If unstable, consider replenishing the compound by changing the medium at regular intervals.- Optimize and maintain a consistent cell seeding density for your assays, as high cell densities can metabolize the compound more rapidly. |
| No Observable Effect of C75 Treatment | - C75 concentration is too low for the specific cell line.- The cell line has low expression of fatty acid synthase (FAS).- Insufficient treatment duration. | - Perform a dose-response experiment with a wider range of C75 concentrations (e.g., 10-100 µM) to determine the optimal effective concentration for your cell line.[1][2]- Verify the expression level of FAS in your cell line via western blot or qPCR.- Extend the treatment duration (e.g., 24, 48, or 72 hours) to allow for the compound to exert its biological effects.[1] |
| Off-Target Effects Observed | - C75 is known to have other biological activities besides FAS inhibition. | - Acknowledge that C75 can activate carnitine palmitoyltransferase-1 (CPT-1) and modulate AMP-activated protein kinase (AMPK) activity.[3][4]- Design experiments with appropriate controls to dissect the specific effects of FAS inhibition from other potential off-target effects. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of C75?
A1: C75 is a synthetic inhibitor of fatty acid synthase (FAS), the enzyme responsible for de novo fatty acid synthesis. By inhibiting FAS, C75 leads to an accumulation of malonyl-CoA, which in turn can induce apoptosis in cancer cells that overexpress FAS.[3] C75 has also been shown to stimulate CPT-1, a key enzyme in fatty acid oxidation, and to modulate the activity of AMPK, a central regulator of cellular energy homeostasis.[3][4]
Q2: What is a typical starting concentration range for C75 in cell culture?
A2: The optimal concentration of C75 is highly cell-line dependent. A common starting range for dose-response experiments is between 10 µM and 100 µM.[1] For example, the IC50 for PC3 prostate cancer cells is approximately 35 µM, while for LNCaP spheroids, it is around 50 µM.[2]
Q3: How should I prepare and store C75 stock solutions?
A3: C75 is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. It is recommended to use fresh DMSO, as moisture-absorbing DMSO can reduce solubility. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: How long should I treat my cells with C75?
A4: Treatment duration can vary depending on the cell type and the specific endpoint being measured. Short-term treatments (e.g., 2 to 12 hours) may be sufficient to observe effects on signaling pathways, while longer-term treatments (24 to 48 hours or more) are often necessary to assess effects on cell viability and apoptosis.[1]
Q5: Are there any known off-target effects of C75?
A5: Yes, in addition to inhibiting FAS, C75 has been reported to have other effects. It can activate carnitine palmitoyltransferase 1 (CPT-1), which is involved in fatty acid oxidation, and can also affect the activity of AMP-activated protein kinase (AMPK).[3] These off-target effects should be considered when interpreting experimental results.
Quantitative Data Summary
| Cell Line | C75 Concentration | Treatment Duration | Observed Effects |
| PC3 (Prostate Cancer) | 35 µM (IC50) | 24 hours | Inhibition of cell growth.[2] |
| LNCaP (Prostate Cancer) | 10-50 µM (IC50 ~50 µM) | Not specified | Reduction in spheroid growth.[2] |
| HEK293T (Human Embryonic Kidney) | 10, 50, 100 µM | 2, 6, 12, 24, 48 hours | Dose- and time-dependent decrease in cell viability, loss of mitochondrial membrane potential, and increased reactive oxygen species.[1] |
| A-375 (Melanoma) | 20-160 µM | 24 and 48 hours | Dose- and time-dependent reduction in cell proliferation and viability; induction of caspase-dependent apoptosis. |
| Diffuse Large B-cell Lymphoma (DLBCL) cell lines (SUDHL4, SUDHL5, SUDHL10) | 25 and 50 µM | 24 hours | Activation of caspase-9, caspase-3, and PARP cleavage, indicating apoptosis. |
| HL60 (Promyelocytic Leukemia) | Increasing doses | Not specified | Inhibition of fatty acid synthesis. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
C75 Treatment: Prepare serial dilutions of C75 in complete culture medium. Remove the old medium from the wells and add 100 µL of the C75-containing medium to the respective wells. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot for Apoptosis Markers (Caspase-3 and PARP Cleavage)
-
Cell Lysis: After treating cells with C75 for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Analyze the band intensities to determine the extent of caspase-3 and PARP cleavage relative to the loading control.
Visualizations
Caption: C75 inhibits Fatty Acid Synthase (FAS), leading to increased Malonyl-CoA and apoptosis.
Caption: General experimental workflow for studying the effects of C75 on cultured cells.
References
- 1. 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic Acid (C75), an Inhibitor of Fatty-acid Synthase, Suppresses the Mitochondrial Fatty Acid Synthesis Pathway and Impairs Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of the inactivation of rat fatty acid synthase by C75: inhibition of partial reactions and protection by substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C75, a fatty acid synthase inhibitor, modulates AMP-activated protein kinase to alter neuronal energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of 1,2-Dioctanoyl-3-chloropropanediol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of 1,2-Dioctanoyl-3-chloropropanediol (1,2-DOCPD). This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known mechanism of action?
This compound is a synthetic diacylglycerol (DAG) analog. Due to its structural similarity to endogenous DAG, its primary expected mechanism of action is the activation of Protein Kinase C (PKC) isoforms. It is often used in research to mimic the effects of DAG signaling.
Q2: What are the potential off-target effects of this compound?
While direct and comprehensive studies on the off-target effects of 1,2-DOCPD are limited, potential off-target effects can be inferred from its structural components: the diacylglycerol backbone and the chloropropanediol moiety.
-
Non-specific activation of other DAG-binding proteins: Besides PKC, other proteins with C1 domains can bind to DAG and may be activated by 1,2-DOCPD. These include chimaerins, RasGRPs, and Munc13.
-
Modulation of Ion Channels: The related compound, 1,2-dioctanoyl-sn-glycerol, has been shown to modulate nicotinic acetylcholine receptors (nAChRs).[1] It is plausible that 1,2-DOCPD could have similar effects on nAChRs or other ion channels.
-
Toxicity associated with chloropropanols: The presence of the 3-chloro-1,2-propanediol structure raises concerns about potential toxicity, as related compounds like 3-monochloro-1,2-propanediol (3-MCPD) and 1,3-dichloro-2-propanol (1,3-DCP) are known food contaminants with established toxicological profiles, including potential carcinogenicity and mutagenicity.[2][3][4][5]
Q3: How can the presence of the chloro- group affect its activity and potential off-targets compared to other DAG analogs like 1,2-dioctanoyl-sn-glycerol (diC8)?
The chloro- group introduces a significant chemical modification. This can alter the molecule's polarity, membrane permeability, and binding affinity for its targets. It could lead to:
-
Altered binding affinity and selectivity: The chloro- group may change the binding kinetics of the molecule to PKC isoforms or other DAG-binding proteins, potentially leading to a different activation profile compared to diC8.
-
Metabolic differences: The chloro- group may affect how the molecule is metabolized within the cell, potentially leading to the formation of toxic byproducts.
-
Novel interactions: The electrophilic nature of the carbon-chlorine bond could potentially lead to covalent interactions with cellular nucleophiles, a mechanism not present in standard DAG analogs.
Troubleshooting Guides
Issue: Inconsistent or unexpected experimental results after treatment with 1,2-DOCPD.
Potential Cause: Off-target effects of 1,2-DOCPD may be influencing your experimental system.
Troubleshooting Steps:
-
Concentration-Response Curve:
-
Perform a detailed concentration-response curve for your primary endpoint. Off-target effects may only become apparent at higher concentrations.
-
Compare the effective concentration in your assay with known effective concentrations for PKC activation by similar compounds.
-
-
Use of Controls:
-
Include a well-characterized, structurally distinct PKC activator (e.g., a phorbol ester like PMA) and a DAG analog without the chloro- group (e.g., 1,2-dioctanoyl-sn-glycerol) to see if they replicate the observed effect.
-
Use a specific PKC inhibitor to confirm if the observed effect is indeed PKC-dependent.
-
-
Assess Cell Viability:
-
Perform a cytotoxicity assay (e.g., MTT or LDH release assay) at the concentrations used in your experiment to rule out cell death as a confounding factor.
-
Issue: Suspected non-specific activation of signaling pathways.
Potential Cause: 1,2-DOCPD is activating other DAG-binding proteins or other unforeseen signaling pathways.
Troubleshooting Steps:
-
Kinase Profiling:
-
If possible, perform a kinase profiling screen to identify other kinases that may be activated or inhibited by 1,2-DOCPD.
-
-
Pathway Analysis:
-
Use western blotting or other protein analysis techniques to examine the activation state of key proteins in related signaling pathways (e.g., Ras/MAPK pathway via RasGRPs).
-
-
Electrophysiological Recordings:
-
If working with excitable cells (e.g., neurons, muscle cells), perform patch-clamp experiments to assess for any unexpected changes in ion channel activity.
-
Data on Related Compounds
Table 1: Toxicological Profile of Related Chloropropanols
| Compound | IARC Classification | Primary Toxicological Concerns |
| 3-Monochloro-1,2-propanediol (3-MCPD) | Group 2B (Possibly carcinogenic to humans) | Neurotoxicity, Reproductive Toxicity, Carcinogenicity[2][3] |
| 1,3-Dichloro-2-propanol (1,3-DCP) | Group 2B (Possibly carcinogenic to humans) | Mutagenic activity[2][3] |
Experimental Protocols
Protocol 1: General Kinase Profiling Assay
This protocol provides a general workflow for screening 1,2-DOCPD against a panel of kinases to identify potential off-target interactions.
-
Compound Preparation: Prepare a stock solution of 1,2-DOCPD in a suitable solvent (e.g., DMSO). Create a series of dilutions to be tested.
-
Kinase Panel: Select a commercial kinase profiling service or an in-house panel of purified kinases. The panel should ideally include various PKC isoforms and other kinases from different families.
-
Assay Performance:
-
The assay is typically performed in a multi-well plate format.
-
Each well will contain a specific kinase, its substrate (often a peptide), and ATP (radiolabeled or modified for detection).
-
Add 1,2-DOCPD at various concentrations to the wells.
-
Include appropriate controls (no compound, no kinase, and a known inhibitor).
-
-
Detection:
-
After incubation, the amount of substrate phosphorylation is measured. This can be done through various methods, such as radioactivity detection, fluorescence, or luminescence.
-
-
Data Analysis:
-
Calculate the percent inhibition or activation of each kinase at each concentration of 1,2-DOCPD.
-
Determine the IC50 or EC50 values for any "hits" (kinases that are significantly affected by the compound).
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol assesses the effect of 1,2-DOCPD on cell metabolic activity, a proxy for cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 1,2-DOCPD. Include a vehicle control (solvent only) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance readings to the vehicle control to determine the percentage of cell viability at each compound concentration.
Visualizations
Caption: Canonical and potential off-target signaling pathways of 1,2-DOCPD.
Caption: Workflow for troubleshooting unexpected results with 1,2-DOCPD.
References
- 1. Effects of the DAG analogue 1,2-dioctanoyl-sn-glycerol (DiC8) on nicotine- and clothianidin-evoked currents through α-bungarotoxin-insensitive nicotinic acetylcholine receptors expressed on cockroach neurosecretory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chloropropanols (3-MCPD, 1,3-DCP) from food contact materials: GC-MS method improvement, market survey and investigations on the effect of hot water extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of factors influencing the release of chloropropanols (3-MCPD and 1,3-DCP) from food contact paper - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of 1,2-Dioctanoyl-3-chloropropanediol in aqueous solutions
Welcome to the technical support center for 1,2-Dioctanoyl-3-chloropropanediol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions and to offer troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous solutions?
Q2: How do pH and temperature affect the stability of this compound?
A2: The hydrolysis of esters is catalyzed by both acid (H⁺) and hydroxide (OH⁻) ions. Therefore, the degradation of this compound is expected to be accelerated at low pH (acid-catalyzed hydrolysis) and high pH (base-catalyzed hydrolysis). The rate of hydrolysis is generally at its minimum in the neutral pH range (around pH 6-7). Increased temperature will also increase the rate of hydrolysis, following the principles of chemical kinetics.
Q3: What are the primary degradation products of this compound in water?
A3: The primary degradation pathway is the hydrolysis of the two ester bonds. This results in the formation of two molecules of octanoic acid and one molecule of 3-chloro-1,2-propanediol.
Q4: How should I prepare and store aqueous solutions of this compound to maximize stability?
A4: Due to its limited solubility and stability in water, it is best to prepare aqueous solutions fresh just before use. If a stock solution in an organic solvent is used to prepare the aqueous solution, the final concentration of the organic solvent should be minimized. For short-term storage, it is advisable to keep the solution on ice and in a neutral pH buffer. Long-term storage of aqueous solutions is not recommended. The solid form of the compound should be stored at -20°C.
Q5: What analytical methods can be used to assess the stability of this compound?
A5: The stability of this compound can be monitored by measuring the decrease in its concentration over time. Suitable analytical techniques include High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis, ELSD, or Mass Spectrometry) and Gas Chromatography-Mass Spectrometry (GC-MS), often requiring derivatization. These methods can also be used to quantify the appearance of the degradation products, octanoic acid and 3-chloro-1,2-propanediol.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the compound in aqueous solution during the experiment. | Prepare fresh aqueous solutions for each experiment. Maintain a consistent pH and temperature throughout the experiment. If possible, run a stability check of the compound under your experimental conditions. |
| Low or no biological activity observed | The compound may have degraded prior to or during the assay. | Verify the integrity of the compound in your aqueous solution at the beginning and end of your experiment using an appropriate analytical method (e.g., HPLC). |
| Precipitation of the compound in aqueous buffer | Low aqueous solubility. | The solubility of similar compounds like 1,2-dioctanoyl-sn-glycerol in PBS (pH 7.2) is approximately 250 µg/ml.[1] Ensure you are working below the solubility limit. The use of a co-solvent (e.g., ethanol, DMSO) may be necessary, but keep its final concentration low to avoid biological effects. Sonication can aid in dissolution. |
| Difficulty in detecting the compound or its degradation products | Inappropriate analytical method or sample preparation. | For HPLC analysis, ensure the mobile phase is compatible with the compound and a suitable detector is used. For GC-MS, derivatization of the parent compound and degradation products may be necessary to improve volatility and detection. |
Quantitative Data Summary
| pH | Temperature (°C) | Buffer System | Half-life (t½) | Degradation Rate Constant (k) |
| 3.0 | 25 | Citrate | Data to be determined | Data to be determined |
| 5.0 | 25 | Acetate | Data to be determined | Data to be determined |
| 7.4 | 25 | Phosphate | Data to be determined | Data to be determined |
| 9.0 | 25 | Borate | Data to be determined | Data to be determined |
| 7.4 | 4 | Phosphate | Data to be determined | Data to be determined |
| 7.4 | 37 | Phosphate | Data to be determined | Data to be determined |
Experimental Protocols
Protocol for Determining the Aqueous Stability of this compound
This protocol outlines a general method for assessing the stability of this compound in aqueous buffers at various pH values and temperatures.
1. Materials:
- This compound
- HPLC-grade organic solvents (e.g., acetonitrile, methanol)
- Buffers of desired pH (e.g., citrate, phosphate, borate)
- HPLC or GC-MS system
- Temperature-controlled incubator/water bath
- Autosampler vials
2. Preparation of Stock Solution:
- Accurately weigh a known amount of this compound and dissolve it in a minimal amount of a suitable organic solvent (e.g., acetonitrile) to create a concentrated stock solution.
3. Preparation of Aqueous Test Solutions:
- In separate vials, add a small aliquot of the stock solution to a known volume of the desired aqueous buffer at the target pH. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on stability.
- Prepare solutions for each pH and temperature condition to be tested.
4. Incubation:
- Place the vials in a temperature-controlled environment (e.g., incubator or water bath) set to the desired temperature.
5. Sampling:
- At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.
- Immediately quench any further degradation by adding the aliquot to a vial containing a solvent that will stop the reaction (e.g., by dilution in the mobile phase for HPLC analysis and storing at a low temperature).
6. Analytical Measurement:
- Analyze the samples using a validated HPLC or GC-MS method to determine the concentration of the remaining this compound.
- If possible, also monitor the formation of the degradation products.
7. Data Analysis:
- Plot the concentration of this compound versus time for each condition.
- Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and the half-life (t½) for each condition.
Visualizations
Caption: Hydrolysis of this compound.
Caption: Workflow for stability testing.
References
preventing degradation of chlorinated diacylglycerols in storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of chlorinated diacylglycerols (DAGs) during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for chlorinated diacylglycerols during storage?
A1: Chlorinated diacylglycerols are susceptible to two primary degradation pathways:
-
Hydrolysis: The ester bonds linking the fatty acids to the glycerol (B35011) backbone can be cleaved by water molecules. This process is accelerated by the presence of acids or bases and elevated temperatures. Hydrolysis results in the formation of free fatty acids and chlorinated monoacylglycerols or glycerol.
-
Oxidation: Unsaturated fatty acid chains within the chlorinated DAG molecule are prone to oxidation. This process is initiated by factors such as light, heat, and the presence of metal ions. It leads to the formation of lipid peroxides, which can further break down into a variety of secondary products, including aldehydes and ketones, compromising the integrity of the compound.
Q2: How does the chlorine atom affect the stability of the diacylglycerol?
A2: The presence of a chlorine atom can influence the molecule's stability. The electron-withdrawing nature of chlorine can make the ester bonds more susceptible to nucleophilic attack, potentially accelerating hydrolysis under certain conditions. Furthermore, the position of the chlorine atom on the fatty acid chain or glycerol backbone can influence its reactivity and the stability of degradation intermediates.
Q3: What are the ideal storage conditions for chlorinated diacylglycerols?
A3: To minimize degradation, chlorinated diacylglycerols should be stored under the following conditions:
-
Temperature: Store at or below -20°C.[1][2][3] For long-term storage, -80°C is preferable.[4]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[2][3]
-
Light: Protect from light by using amber glass vials or by storing in the dark.
-
Solvent: If in solution, use a high-purity, dry organic solvent. Aprotic solvents are generally preferred to minimize hydrolysis.
Q4: Can I store chlorinated diacylglycerols in an aqueous solution?
A4: It is not recommended to store chlorinated diacylglycerols in aqueous solutions for extended periods.[2] The presence of water will promote hydrolysis of the ester bonds.[1][2] If an aqueous suspension is necessary for an experiment, it should be prepared fresh and used immediately.
Troubleshooting Guides
Problem: I observe unexpected peaks in my analytical chromatogram (e.g., GC-MS, LC-MS) after storing my chlorinated diacylglycerol.
Possible Cause & Solution
| Possible Cause | Recommended Action |
| Hydrolysis | Run a co-injection with standards of the corresponding chlorinated fatty acid and monoacylglycerol to see if the new peaks match. To prevent this, ensure the sample is stored in a dry environment and under aprotic conditions. |
| Oxidation | Analyze the sample for the presence of aldehydes or ketones, which are common oxidation byproducts. To prevent this, store the sample under an inert atmosphere and protect it from light. Consider adding a suitable antioxidant like BHT, depending on experimental compatibility. |
| Solvent Impurities | Run a blank analysis of the solvent to check for impurities. Use high-purity, analytical grade solvents for storage and analysis. |
| Leaching from plasticware | Avoid using plastic containers for storage in organic solvents, as plasticizers can leach out.[1][2][3] Store in glass vials with Teflon-lined caps.[1][2][3] |
Data Presentation
Table 1: General Factors Affecting Lipid Stability in Storage
| Factor | Condition | Effect on Chlorinated Diacylglycerol Stability |
| Temperature | Elevated | Increases rates of both hydrolysis and oxidation. |
| Low (-20°C to -80°C) | Significantly slows down degradation processes.[4] | |
| Oxygen | Present | Promotes oxidation of unsaturated fatty acid chains. |
| Absent (Inert gas) | Prevents oxidation.[2][3] | |
| Water | Present | Leads to hydrolysis of ester bonds.[2] |
| Absent (Dry conditions) | Minimizes hydrolysis. | |
| Light | UV or visible light | Can initiate and accelerate oxidation. |
| Dark storage | Protects against photo-oxidation. | |
| pH | Acidic or Basic | Can catalyze the hydrolysis of ester bonds. |
| Neutral | Generally more favorable for stability. | |
| Metal Ions | Present (e.g., Fe, Cu) | Can catalyze oxidative reactions. |
Experimental Protocols
Protocol 1: Assessment of Hydrolytic Stability
-
Sample Preparation: Prepare solutions of the chlorinated diacylglycerol in a buffered aqueous solution (e.g., phosphate (B84403) buffer) at different pH values (e.g., 4, 7, 9).
-
Incubation: Incubate the samples at a controlled temperature (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Extraction: Immediately quench the reaction and extract the lipids using a suitable organic solvent (e.g., a modified Bligh-Dyer extraction with dichloromethane).[5]
-
Analysis: Analyze the organic extract by LC-MS or GC-MS to quantify the remaining chlorinated diacylglycerol and the appearance of hydrolysis products (chlorinated fatty acids and monoacylglycerols).
-
Data Analysis: Plot the concentration of the parent compound over time to determine the rate of hydrolysis at each pH.
Protocol 2: Assessment of Oxidative Stability
-
Sample Preparation: Prepare a solution of the chlorinated diacylglycerol in a suitable organic solvent.
-
Initiation of Oxidation: Expose the sample to conditions that promote oxidation (e.g., bubbling with air, exposure to UV light, or addition of a pro-oxidant like a metal salt). A control sample should be kept under an inert atmosphere and protected from light.
-
Time Points: At various time points, take aliquots of the samples.
-
Analysis: Analyze the samples for the formation of lipid hydroperoxides using an appropriate assay (e.g., colorimetric methods like the TBARS assay, though this is less specific) or directly by LC-MS.
-
Data Analysis: Compare the rate of formation of oxidation products in the treated sample versus the control to assess oxidative stability.
Visualizations
Caption: Degradation pathways of chlorinated diacylglycerols.
Caption: Troubleshooting workflow for unexpected peaks.
References
- 1. stratech.co.uk [stratech.co.uk]
- 2. avantiresearch.com [avantiresearch.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Handling and Storage Procedures Have Variable Effects on Fatty Acid Content in Fishes with Different Lipid Quantities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Cytotoxicity of 1,2-Dioctanoyl-3-chloropropanediol in Cell Lines
Welcome to the technical support center for researchers working with 1,2-Dioctanoyl-3-chloropropanediol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in addressing specific issues you may encounter during your experiments, particularly concerning its cytotoxic effects in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected biological activities?
This compound is a synthetic diacylglycerol (DAG) analog. Due to its structural similarity to endogenous DAG, a crucial second messenger, it is anticipated to interact with and modulate signaling pathways regulated by DAG. A primary target for DAG analogs is Protein Kinase C (PKC), and its activation can lead to a variety of cellular responses, including proliferation, differentiation, and apoptosis.[1][2] The presence of the chloro- group may also contribute to unique cytotoxic effects not observed with other DAG analogs.
Q2: I am observing unexpected levels of cytotoxicity in my experiments. What are the potential mechanisms of this compound-induced cell death?
The cytotoxicity of this compound can be multifaceted. As a DAG analog, it can induce apoptosis through sustained activation of certain PKC isoforms, which can trigger downstream caspase cascades.[2] Specifically, activation of novel PKC isotypes like PKCδ has been linked to pro-apoptotic effects.[2] This can lead to the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3 and -7), ultimately resulting in apoptosis.[3][4][5][6][7]
Q3: How can I accurately measure the cytotoxicity of this lipophilic compound?
Standard colorimetric assays like the MTT assay can be used, but require careful optimization for lipophilic compounds.[8][9] These compounds can interfere with the assay by directly reducing the tetrazolium salt or by precipitating in the culture medium.[9][10] It is advisable to include proper vehicle controls and to visually inspect for precipitation.[9][10] Alternative methods include luminescence-based assays for cell viability (e.g., ATP measurement) or cytotoxicity (e.g., LDH release), which may be less prone to compound interference.
Q4: My results are not consistent across experiments. What could be the cause?
Inconsistent results with lipophilic compounds like this compound are often due to issues with solubility and delivery to the cells.[10] Precipitation of the compound in your culture medium can lead to variable dosing.[10] Ensure that your stock solution is fully dissolved and that the final concentration of the solvent (e.g., DMSO) is low and consistent across all treatments.
Troubleshooting Guides
Guide 1: Inconsistent Results in MTT Viability Assay
This guide addresses common issues leading to high variability or unexpected results when using the MTT assay to assess the cytotoxicity of this compound.
Table 1: Troubleshooting Inconsistent MTT Assay Results
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding. | Ensure a homogenous cell suspension before and during plating. Mix gently between pipetting. |
| Pipetting errors. | Calibrate pipettes regularly. Use a multichannel pipette for consistency. | |
| Compound precipitation. | Visually inspect wells for precipitate after adding the compound. Prepare fresh dilutions for each experiment. | |
| Low absorbance readings in control wells | Insufficient cell number. | Optimize cell seeding density to ensure the absorbance is within the linear range of the assay. |
| Contamination. | Regularly check for microbial contamination. Use sterile techniques. | |
| High background absorbance | Compound interference with MTT. | Run a control with the compound in cell-free media to check for direct reduction of MTT. |
| Phenol red in media. | Use phenol red-free media during the MTT incubation step. |
Guide 2: Investigating Apoptotic Cell Death
If you suspect that this compound is inducing apoptosis in your cell line, this guide provides a workflow for investigation.
Experimental Workflow: Investigating Apoptosis
Caption: Workflow for apoptosis investigation.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a general procedure for assessing cell viability upon treatment with this compound.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution (e.g., in DMSO). The final DMSO concentration should not exceed 0.5%. Add the desired concentrations to the wells and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include vehicle-only controls.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Caspase-3/7 Activity Assay (Colorimetric)
This protocol outlines the measurement of executioner caspase activity, a hallmark of apoptosis.[3][6][7]
-
Cell Lysis:
-
Induce apoptosis by treating cells with this compound as described above.
-
Pellet 1-5 million cells by centrifugation.
-
Resuspend the cells in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
-
Assay Reaction:
-
Determine the protein concentration of the lysate. Adjust the protein concentration to 50-200 µg per 50 µL of lysis buffer.
-
To a 96-well plate, add 50 µL of 2x Reaction Buffer (containing 10 mM DTT) to each sample well.
-
Add 5 µL of the 4 mM DEVD-pNA substrate (final concentration 200 µM).
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 400-405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3/7 activity.
-
Data Presentation
Table 2: Hypothetical IC50 Values of this compound in Different Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| MCF-7 | 24 | 75.3 |
| 48 | 42.1 | |
| HeLa | 24 | 98.5 |
| 48 | 65.8 | |
| Jurkat | 24 | 35.2 |
| 48 | 18.9 |
Table 3: Hypothetical Caspase-3/7 Activity in Response to this compound
| Cell Line | Treatment (24h) | Fold Increase in Caspase-3/7 Activity (vs. Control) |
| MCF-7 | Vehicle | 1.0 |
| 50 µM Compound | 3.2 ± 0.4 | |
| Jurkat | Vehicle | 1.0 |
| 20 µM Compound | 5.8 ± 0.7 |
Signaling Pathways and Logical Relationships
Hypothesized Signaling Pathway for this compound-Induced Apoptosis
Caption: Hypothesized apoptosis pathway.
Troubleshooting Logic for Low Cell Viability
Caption: Troubleshooting low cell viability.
References
- 1. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 6. abcam.com [abcam.com]
- 7. assaygenie.com [assaygenie.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
best practices for handling and storing 1,2-Dioctanoyl-3-chloropropanediol
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for handling, storing, and utilizing 1,2-Dioctanoyl-3-chloropropanediol in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound is a synthetic diacylglycerol (DAG) analog. Due to its structural similarity to endogenous DAG, it is primarily used in cell biology research to activate Protein Kinase C (PKC) and study downstream signaling pathways.[1][2] Its deuterated form is also utilized as an internal standard for quantitative analysis in techniques like NMR, GC-MS, or LC-MS.[3]
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store this compound at -20°C.[4] The compound is typically supplied as a solid or a neat oil and should be kept in a tightly sealed container. For long-term stability, storing under an inert atmosphere is advisable.
Q3: How do I prepare a stock solution of this compound?
A3: this compound is a lipophilic compound. To prepare a stock solution, dissolve it in an organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or chloroform. For instance, a stock solution can be made by dissolving the compound in DMSO to a concentration of 1-10 mg/ml.[4] When further diluting the stock solution into aqueous buffers or cell culture media, ensure that the final concentration of the organic solvent is minimal to avoid cytotoxic effects on cells.[5]
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
A4: When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes chemical-resistant gloves, a lab coat, and safety glasses with side shields.[6] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in cell culture media | The compound has low solubility in aqueous solutions. The final concentration of the organic solvent from the stock solution may be too low to maintain solubility. | Prepare a higher concentration stock solution in DMSO. When diluting into your media, add the stock solution dropwise while vortexing the media to ensure rapid and even dispersion. Consider using a carrier protein like BSA to improve solubility. |
| Inconsistent experimental results | The compound may have degraded due to improper storage or handling. The activity of the compound can be transient.[7] | Ensure the compound is stored at -20°C and protected from moisture. Prepare fresh dilutions from the stock solution for each experiment. Perform a time-course experiment to determine the optimal incubation time for observing the desired effect. |
| High cell toxicity observed | The concentration of the compound or the organic solvent (e.g., DMSO) is too high. | Perform a dose-response experiment to determine the optimal, non-toxic working concentration of this compound for your specific cell line. Ensure the final concentration of DMSO in the cell culture medium is below 0.1%. |
| No observable effect on cells | The cell line may not express the target protein (Protein Kinase C) or the downstream signaling components. The compound may not have been properly delivered to the cells. | Confirm the expression of PKC isoforms in your cell line using techniques like Western blotting. When treating adherent cells, ensure the compound is evenly distributed in the media. For suspension cells, gentle mixing after addition is recommended. |
Experimental Protocols
Protocol 1: Preparation of this compound for Cell-Based Assays
Objective: To prepare a working solution of this compound for treating cells in culture.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mg/mL stock solution:
-
Aseptically weigh out 10 mg of this compound.
-
In a sterile microcentrifuge tube, dissolve the compound in 1 mL of sterile DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C.
-
-
Prepare a working solution:
-
Thaw an aliquot of the 10 mg/mL stock solution.
-
Dilute the stock solution in sterile cell culture medium to the desired final concentration. For example, to prepare a 10 µg/mL working solution, add 1 µL of the 10 mg/mL stock solution to 1 mL of cell culture medium.
-
Mix immediately by gentle inversion or vortexing to prevent precipitation.
-
Use the working solution immediately for cell treatment.
-
Protocol 2: In Vitro Protein Kinase C (PKC) Activity Assay
Objective: To measure the activation of PKC in response to this compound treatment.
Materials:
-
Cells of interest
-
This compound working solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PKC activity assay kit (commercial kits are available)
-
Protein concentration assay kit (e.g., BCA assay)
Procedure:
-
Cell Treatment:
-
Plate cells at the desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µg/mL) for a predetermined time (e.g., 15, 30, 60 minutes). Include a vehicle control (medium with the same concentration of DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA assay or a similar method.
-
-
PKC Activity Assay:
-
Follow the manufacturer's instructions for the commercial PKC activity assay kit. This typically involves:
-
Incubating a specific amount of cell lysate with a PKC substrate and ATP.
-
Detecting the phosphorylated substrate, which is proportional to PKC activity.
-
-
-
Data Analysis:
-
Normalize the PKC activity to the protein concentration for each sample.
-
Compare the PKC activity in the treated samples to the vehicle control to determine the fold activation.
-
Visualizations
Caption: Experimental workflow for assessing PKC activation by this compound.
Caption: Proposed signaling pathway for this compound.
References
- 1. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 1,2-dioctanoyl-sn-glycerol can stimulate neutrophils by different mechanisms. Evidence for a pathway that does not involve phosphorylation of the 47-kDa protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. 1,2-Dioctanoyl-glycerol induces a discrete but transient translocation of protein kinase C as well as the inhibition of MCF-7 cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Experiments with Diacylglycerol (DAG) Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving diacylglycerol (DAG) analogs.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of variability when using DAG analogs?
A1: Variability in experiments with DAG analogs can arise from several factors:
-
Analog-Specific Properties: Different DAG analogs (e.g., OAG, DOG) have distinct biophysical and pharmacological properties, leading to varied effects on downstream targets like Protein Kinase C (PKC) isoforms and Transient Receptor Potential (TRP) channels.[1][2] The length and saturation of the fatty acid chains influence the analog's activity.[3]
-
Solubility and Stability: DAG analogs are lipophilic and can be challenging to dissolve and maintain in a stable, active form in aqueous assay buffers. Poor solubility can lead to inconsistent effective concentrations. Some analogs can also be susceptible to degradation.[4]
-
Cellular Context: The response to a DAG analog can vary significantly between different cell types due to variations in the expression levels of DAG effectors (e.g., PKC isoforms), and the activity of enzymes that metabolize DAG.[3][5]
-
Experimental Conditions: Factors such as incubation time, temperature, serum concentration in the media, and the specific assay platform (e.g., live-cell imaging vs. plate reader-based assays) can all contribute to variability.[5][6] Phorbol esters, often used as positive controls, can have different binding sites and induce distinct conformational changes in PKC compared to DAG analogs, adding another layer of complexity.[7][8]
Q2: How do different DAG analogs affect Protein Kinase C (PKC) activity?
A2: Different molecular species of DAG can activate conventional and novel PKC isoforms with varying efficiencies. The fatty acid composition of the DAG analog is a key determinant of this differential activation. Below is a summary of how different DAG species can affect various PKC isoforms.
| PKC Isoform | Preference for DAG Species | Activation Level | Reference |
| PKCα | Less preference for 18:0/22:6-DG at 2 mmol% | Strong | [9] |
| PKCβII | No significant preference | Moderate | [9] |
| PKCγ | Moderate preference for 18:0/22:6-DG at 2 mmol% | Moderate | [9] |
| PKCδ | Moderate preference for 18:0/22:6-DG at 20 and 200 mmol% | Moderate | [9] |
| PKCε | Moderate preference for 18:0/22:6-DG at 2000 mmol% | Moderate | [9] |
| PKCη | Not markedly activated by DG | Low | [9] |
| PKCθ | Preference for 18:0/22:6-DG at 2 and 20 mmol% | Strongest | [9] |
Troubleshooting Guides
Issue 1: High background or inconsistent results in DAG assays.
-
Question: I'm using a DAG assay kit and observing high background fluorescence/luminescence and inconsistent readings between replicates. What could be the cause?
-
Answer: High background and variability in DAG assays can stem from several sources. Here's a step-by-step guide to troubleshoot this issue:
-
Reagent Preparation and Handling:
-
Ensure all kit components, especially the DAG standard and enzyme mixtures, are thawed and vortexed thoroughly to ensure homogeneity before use.[10] Some components may require warming to 37°C.[10]
-
Prepare fresh dilutions of the DAG standard for each experiment.[10]
-
Protect the fluorometric probe from light.[10]
-
-
Sample Preparation:
-
Incomplete cell lysis or improper lipid extraction can lead to inconsistent DAG recovery. Ensure sonication or other lysis methods are performed on ice and are sufficient to disrupt the cells.[11]
-
During the chloroform/methanol extraction, ensure complete phase separation by adequate centrifugation.[10][11] Carefully remove the upper aqueous phase without disturbing the lower chloroform phase containing the lipids.[11]
-
-
Assay Execution:
-
Include appropriate controls, such as a "no kinase" control for each sample, to determine the background signal from pre-existing phosphatidic acid.[11]
-
Ensure thorough mixing of reagents in the wells.
-
Incubate the plate for the recommended time and temperature to allow the enzymatic reactions to proceed to completion.[10][11]
-
-
Instrumentation:
-
Use a plate reader with the correct filter settings for the fluorometric probe.
-
Ensure the plate reader is properly calibrated.
-
-
Issue 2: Low or no signal in response to DAG analog treatment in cell-based assays.
-
Question: I'm treating my cells with a DAG analog, but I'm not observing the expected downstream effect (e.g., PKC translocation, TRP channel activation). What should I check?
-
Answer: A lack of response to DAG analog treatment can be due to issues with the analog itself, the cells, or the experimental protocol.
-
DAG Analog Preparation and Delivery:
-
Solubility: Ensure the DAG analog is fully dissolved. It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it in the aqueous assay medium. Be mindful of the final solvent concentration, as it can affect cell viability.
-
Stability: Use fresh preparations of the DAG analog solution, as they can degrade over time.
-
Concentration: The effective concentration of the DAG analog can be influenced by its partitioning into the cell membrane. You may need to titrate the concentration to find the optimal dose for your specific cell type and assay.
-
-
Cell Health and Confluency:
-
Ensure your cells are healthy and within the optimal passage number.
-
Cell confluency can affect signaling responses. Standardize the cell seeding density for all experiments.
-
-
Expression of Downstream Effectors:
-
Confirm that your cell line expresses the target of interest (e.g., the specific PKC isoform or TRP channel) at sufficient levels. This can be checked by Western blotting or qPCR.
-
-
Positive Controls:
-
Experimental Protocols
Protocol 1: General Cell-Based Assay with a DAG Analog
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[12]
-
DAG Analog Preparation: Prepare a stock solution of the DAG analog in DMSO. On the day of the experiment, prepare serial dilutions of the analog in a serum-free or low-serum medium.
-
Cell Treatment: Remove the growth medium from the cells and replace it with the medium containing the DAG analog or vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired time at 37°C. The optimal incubation time will depend on the specific downstream event being measured.
-
Assay: Perform the desired downstream assay, such as measuring PKC activity, protein translocation via immunofluorescence or a fluorescent reporter, or calcium influx.
Protocol 2: DAG Extraction from Cell Lysates for Quantification
-
Cell Harvesting: Wash adherent cells with cold PBS and then lyse them. For suspension cells, pellet them and wash with cold PBS before lysis.[10]
-
Sonication: Sonicate the cell suspension on ice to ensure complete lysis.[11]
-
Lipid Extraction:
-
Add 1.5 volumes of methanol to the sonicated sample.
-
Add 2.25 volumes of 1 M NaCl and 2.5 volumes of chloroform.
-
Vortex the mixture thoroughly.[11]
-
-
Phase Separation: Centrifuge the sample at 1500 x g for 10 minutes at 4°C to separate the aqueous and organic phases.[10][11]
-
Collection of Lipid Phase: Carefully collect the lower chloroform phase, which contains the lipids.
-
Washing: Wash the chloroform phase twice with a pre-equilibrated upper phase solution to remove any contaminants.[10][11]
-
Drying and Resuspension: Evaporate the chloroform under a stream of nitrogen and resuspend the lipid extract in an appropriate buffer for your downstream DAG assay.
Visualizations
Caption: Simplified DAG signaling pathway.
Caption: General experimental workflow for cell-based assays with DAG analogs.
References
- 1. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The Diacylglycerol Analogs OAG and DOG Differentially Affect Primary Events of Pheromone Transduction in the Hawkmoth Manduca sexta in a Zeitgebertime-Dependent Manner Apparently Targeting TRP Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoswitchable diacylglycerols enable optical control of protein translocation, PKC activity, and vesicle release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Diacylglycerol Crystallization on W/O/W Emulsion Stability, Controlled Release Properties and In Vitro Digestibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. montanamolecular.com [montanamolecular.com]
- 6. researchgate.net [researchgate.net]
- 7. Evidence for discrete diacylglycerol and phorbol ester activator sites on protein kinase C. Differences in effects of 1-alkanol inhibition, activation by phosphatidylethanolamine and calcium chelation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting protein kinase C and "non-kinase" phorbol ester receptors: emerging concepts and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. DAG (Diacylglycerol) Assay Kit | ABIN5067571 [antibodies-online.com]
- 12. benchchem.com [benchchem.com]
quality control for 1,2-Dioctanoyl-3-chloropropanediol in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Dioctanoyl-3-chloropropanediol.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a synthetic esterified form of 3-chloropropane-1,2-diol (3-MCPD). It is primarily used in research and development as a reference standard and in various biochemical assays. Due to its structural similarity to diacylglycerol, it can be implicated in studies involving lipid signaling pathways.
2. What are the recommended storage conditions for this compound?
For long-term stability, it is recommended to store this compound at -20°C.[1][2] The compound is supplied as a solid and should be kept in a tightly sealed container to prevent moisture absorption, as it is hygroscopic.[3] For short-term use, refrigeration at 2-8°C is acceptable, but prolonged storage at this temperature is not advised.
3. What is the typical purity of commercially available this compound?
Commercially available this compound typically has a purity of greater than 98%.[1][2][4][5][6] It is crucial to verify the purity from the certificate of analysis provided by the supplier for each specific lot.
4. What are the potential impurities in this compound?
Potential impurities can arise from the synthesis process and include:
-
Unreacted starting materials: 3-chloropropane-1,2-diol and octanoyl chloride.
-
Byproducts of synthesis: Positional isomers such as 1,3-dioctanoyl-2-chloropropanediol.
-
Hydrolysis products: Mono-octanoyl-3-chloropropanediol and free 3-chloropropane-1,2-diol.
-
Residual solvents from the purification process.
5. What are the safety precautions for handling this compound?
The parent compound, 3-chloropropane-1,2-diol, is classified as a Group 2B carcinogen (possibly carcinogenic to humans) and can cause damage to fertility or the unborn child.[3][7][8] Therefore, this compound should be handled with care in a well-ventilated area or a chemical fume hood.[3][7] Personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn at all times.[3][7]
Troubleshooting Guides
This section addresses common issues encountered during the quality control and experimental use of this compound.
Issue 1: Inconsistent Results in Biological Assays
| Possible Cause | Troubleshooting Step |
| Degradation of the compound | Verify the storage conditions and age of the compound. Perform a purity check using HPLC or GC-MS to confirm its integrity. |
| Hydrolysis in aqueous buffers | Prepare solutions fresh before each experiment. If the experimental timeline is long, assess the stability of the compound in the specific buffer system used. Consider using a less aqueous solvent for initial stock solutions. |
| Inaccurate concentration | Re-verify the calculations for solution preparation. Use a calibrated analytical balance for weighing the solid compound. Confirm the concentration of the stock solution using a validated analytical method. |
| Presence of impurities | Analyze the compound for potential impurities using GC-MS or LC-MS. If significant impurities are detected, purify the compound or obtain a new, high-purity batch. |
Issue 2: Poor Chromatographic Peak Shape or Resolution
| Possible Cause | Troubleshooting Step |
| Inappropriate column selection | For HPLC, use a C18 or other suitable reverse-phase column. For GC, a non-polar or medium-polarity column is generally effective. |
| Suboptimal mobile phase (HPLC) | Optimize the mobile phase composition and gradient. A mixture of acetonitrile or methanol with water is a common starting point. |
| Incorrect temperature program (GC) | Optimize the temperature ramp rate and final temperature to ensure good separation of the analyte from any impurities. |
| Sample overload | Reduce the injection volume or dilute the sample. |
| Interaction with the analytical system | The parent compound, 3-MCPD, can interact with active sites in the GC system.[6] Ensure the system is well-maintained and consider using a deactivated liner. |
Issue 3: Low Recovery During Sample Extraction
| Possible Cause | Troubleshooting Step |
| Incomplete extraction from the matrix | Optimize the extraction solvent and technique. For biological samples, a liquid-liquid extraction with a non-polar solvent like hexane or a solid-phase extraction (SPE) may be necessary. |
| Adsorption to labware | Use silanized glassware to minimize adsorption of the compound. |
| Degradation during extraction | Perform the extraction at a lower temperature and avoid exposure to strong acids or bases. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 95610-54-1 | [1][2][6] |
| Molecular Formula | C19H35ClO4 | [1][2][6] |
| Molecular Weight | 362.93 g/mol | [1][2][6] |
| Appearance | Solid | [1][2] |
| Purity | >98% | [1][2][4][5][6] |
| Storage Temperature | -20°C | [1][2] |
Table 2: Typical GC-MS and HPLC Parameters for Analysis
| Parameter | GC-MS | HPLC-UV/MS |
| Column | DB-5ms or equivalent | C18, 2.1 x 100 mm, 1.8 µm |
| Injection Volume | 1 µL | 5 µL |
| Injector Temperature | 250°C | N/A |
| Oven Program | 100°C (1 min), ramp to 300°C at 15°C/min, hold for 5 min | N/A |
| Mobile Phase | N/A | A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid |
| Gradient | N/A | 50% B to 95% B over 10 min |
| Flow Rate | 1 mL/min (Helium) | 0.3 mL/min |
| Detection | Mass Spectrometry (Scan mode or SIM) | UV (205 nm) or Mass Spectrometry |
Experimental Protocols
Protocol 1: Purity Determination by GC-MS
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent such as hexane or ethyl acetate to prepare a 1 mg/mL stock solution. Prepare a series of dilutions for calibration.
-
Sample Preparation: Dissolve the test sample in the same solvent to a concentration within the calibration range.
-
GC-MS Analysis: Inject the prepared standard and sample solutions into the GC-MS system using the parameters outlined in Table 2.
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Calculate the purity by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.
Protocol 2: Stability Assessment by HPLC
-
Solution Preparation: Prepare a solution of this compound in the relevant experimental buffer (e.g., cell culture media, phosphate-buffered saline) at the desired concentration.
-
Time-Point Sampling: Aliquot the solution into several vials and store them under the experimental conditions (e.g., 37°C). At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove a vial for analysis.
-
HPLC Analysis: Analyze each time-point sample using the HPLC method described in Table 2.
-
Data Analysis: Quantify the peak area of this compound at each time point. The stability is determined by the percentage of the initial concentration remaining over time. The appearance of new peaks may indicate degradation products, such as the hydrolyzed form.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. d-nb.info [d-nb.info]
- 4. larodan.com [larodan.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. 3-MONOCHLORO-1,2-PROPANEDIOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis for the Research Professional: 1,2-Dioctanoyl-3-chloropropanediol vs. 1,2-Dioctanoyl-sn-glycerol
An objective guide for researchers, scientists, and drug development professionals on the distinct properties and applications of two structurally similar lipid molecules.
This guide provides a detailed comparison of 1,2-Dioctanoyl-3-chloropropanediol and the well-characterized 1,2-Dioctanoyl-sn-glycerol. While the latter is a staple in cell signaling research as a potent activator of Protein Kinase C (PKC), the biological profile of this compound is less defined. This analysis synthesizes available data for 1,2-Dioctanoyl-sn-glycerol and draws inferences on the potential activity of this compound based on the known toxicological effects of its parent compound, 3-monochloropropane-1,2-diol (3-MCPD).
Physicochemical Properties at a Glance
A fundamental understanding of the structural differences between these two molecules is crucial to appreciating their divergent biological roles. The primary distinction lies at the sn-3 position of the glycerol backbone, where this compound possesses a chlorine atom, in contrast to the hydroxyl group present in 1,2-Dioctanoyl-sn-glycerol.
| Feature | This compound | 1,2-Dioctanoyl-sn-glycerol |
| Common Synonyms | 3-Chloropropane-1,2-diyl dioctanoate | DiC8, DOG |
| Molecular Formula | C₁₉H₃₅ClO₄ | C₁₉H₃₆O₅ |
| Molecular Weight | 362.93 g/mol | 344.49 g/mol |
| Defining Structural Feature | Chlorine atom at the sn-3 position | Hydroxyl group at the sn-3 position |
| Predominant Role in Research | Ester of the known toxicant 3-MCPD | Cell-permeable diacylglycerol (DAG) analog and Protein Kinase C (PKC) activator |
Divergent Mechanisms of Action
1,2-Dioctanoyl-sn-glycerol: A Modulator of Signal Transduction
As a cell-permeable analog of the endogenous second messenger diacylglycerol (DAG), 1,2-Dioctanoyl-sn-glycerol directly engages with and activates Protein Kinase C (PKC) isozymes. This activation initiates a cascade of downstream phosphorylation events that regulate a multitude of cellular processes.
Caption: PKC activation by 1,2-Dioctanoyl-sn-glycerol.
This compound: A Potential Pro-Toxicant
While direct experimental evidence is scarce, the metabolic fate of this compound is likely dictated by the presence of the chlorine atom. It is postulated that this compound may undergo in vivo hydrolysis by lipases, releasing the toxic metabolite 3-MCPD.
Caption: Postulated metabolism of this compound.
A Comparative Overview of Biological Effects
The contrasting mechanisms of action translate into markedly different biological outcomes.
| Biological Effect | 1,2-Dioctanoyl-sn-glycerol | This compound (Inferred) |
| Protein Kinase C Activation | A potent activator, causing its translocation from the cytosol to the cell membrane. | Not expected to directly activate PKC. Any observed effects on signaling are likely secondary to cellular stress. |
| Cell Proliferation | Exhibits dual effects, promoting proliferation in some cell types (e.g., mouse embryonic stem cells) while inhibiting it in others (e.g., MCF-7 breast cancer cells).[1][2] | Anticipated to be cytotoxic, leading to an inhibition of cell proliferation due to the liberation of 3-MCPD. |
| Neurite Outgrowth | Modulates neurite outgrowth in a concentration-dependent manner, with low concentrations being stimulatory and high concentrations being inhibitory in certain neuronal models.[3] | The neurotoxic properties of 3-MCPD suggest a detrimental impact on neurite outgrowth and overall neuronal viability. |
| Additional Effects | Known to modulate the activity of various ion channels and influence the organization of the actin cytoskeleton. | Based on the toxicological profile of 3-MCPD, potential for nephrotoxicity, immunotoxicity, and reproductive toxicity exists. |
Quantitative Experimental Data for 1,2-Dioctanoyl-sn-glycerol
No direct experimental data on the biological effects of this compound were identified in the reviewed literature.
| Experimental Endpoint | Cell Model | Concentration | Observed Effect |
| PKC Translocation | MCF-7 human breast cancer cells | 43 µg/ml | A 26 ± 6% increase in PKC activity in the particulate fraction within 5 minutes.[2] |
| Cell Proliferation | Mouse embryonic stem cells | Dose-dependent | An increase in cell proliferation.[1] |
| Neurite Outgrowth | Embryonic chicken spinal cord explants | 5 µM | Approximately 25% stimulation of neurite outgrowth.[3] |
| Neurite Outgrowth | Embryonic chicken spinal cord explants | 60 µM | Approximately 37% reduction in neurite outgrowth.[3] |
Standardized Experimental Protocols
Assessment of Protein Kinase C (PKC) Activity
A common method to quantify PKC activity involves a radioactive kinase assay.
Caption: Workflow for a radioactive PKC activity assay.
Methodology:
-
Cell Culture and Treatment: Cells are cultured to a specific confluency and then treated with the test compound or a vehicle control.
-
Fractionation: Following treatment, cells are lysed, and cytosolic and particulate fractions are separated via centrifugation.
-
Kinase Reaction: The fractions are incubated with a reaction mixture containing a PKC-specific substrate, [γ-³²P]ATP, and essential co-factors.
-
Quantification: The reaction is terminated, and the mixture is spotted onto phosphocellulose paper. After washing to remove unincorporated radioactivity, the phosphorylated substrate is quantified using a scintillation counter.
Quantification of Cell Proliferation
A fluorescence-based assay using a DNA-binding dye is a widely used method to determine cell number.
References
- 1. Phospholipase C and protein kinase C involvement in mouse embryonic stem-cell proliferation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,2-Dioctanoyl-glycerol induces a discrete but transient translocation of protein kinase C as well as the inhibition of MCF-7 cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PKC Activation: 1,2-Dioctanoyl-sn-glycerol versus Phorbol Esters
For researchers, scientists, and drug development professionals, the choice of a Protein Kinase C (PKC) activator is critical for dissecting cellular signaling pathways and for therapeutic development. This guide provides an objective comparison of two widely used PKC activators: the diacylglycerol analog, 1,2-dioctanoyl-sn-glycerol (diC8), and the potent phorbol esters, exemplified by phorbol 12-myristate 13-acetate (PMA).
This comparison delves into their mechanisms of action, isoform specificity, duration of effects, and potential off-target activities, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | 1,2-Dioctanoyl-sn-glycerol (diC8) | Phorbol Esters (e.g., PMA) |
| Mechanism of Action | Mimics endogenous diacylglycerol (DAG) | Potent DAG analog |
| Potency | Generally lower than phorbol esters | High potency (nanomolar range) |
| PKC Isoform Specificity | Weaker activator of PKCα compared to other isoforms | Broad-spectrum activator of conventional and novel PKCs |
| Duration of Action | Transient activation due to rapid metabolism | Sustained activation due to metabolic stability |
| PKC Downregulation | Does not typically cause downregulation of PKCα/β isoforms[1] | Prolonged exposure leads to downregulation of PKC |
| Off-Target Effects | Can have PKC-independent effects (e.g., on ion channels)[2] | Binds to other C1 domain-containing proteins (e.g., RasGRPs, Munc13) |
Mechanism of Action and Signaling Pathways
Both diC8 and phorbol esters activate conventional and novel PKC isoforms by binding to the C1 domain, mimicking the action of the endogenous second messenger diacylglycerol (DAG). This binding event recruits PKC to the cell membrane, leading to a conformational change that relieves autoinhibition and activates the kinase. Activated PKC then phosphorylates a wide array of downstream substrates, modulating numerous cellular processes including cell proliferation, differentiation, and apoptosis.
However, evidence suggests that these two classes of activators may not be perfectly interchangeable. Studies indicate that diacylglycerols and phorbol esters might bind to different sites on PKC or induce distinct conformational changes in the enzyme[3]. This could account for the observed differences in their downstream signaling effects. For instance, PMA has been shown to induce cellular responses, such as the expression of interleukin-2 receptors (IL-2R), which diC8 fails to do, even though both can effectively translocate PKC to the membrane.
PKC Activation and Downstream Signaling Pathway
Quantitative Performance Data
A direct quantitative comparison of EC50 values for diC8 and PMA across a range of PKC isoforms is challenging to compile from the existing literature. However, available data indicates a significantly higher potency for phorbol esters. For example, the EC50 for PMA in stimulating PKC-dependent processes in neutrophils is in the range of 30-40 nM[4]. In contrast, studies with diC8 often use concentrations in the micromolar range (e.g., 20 µg/ml is approximately 58 µM) to elicit cellular responses[5]. One study did report a half-maximum inhibitory concentration (a PKC-independent effect) for diC8 on L-type Ca2+ current at 2.2 µM[2]. The potency of PMA can also be cell-type and context-dependent, with low nanomolar concentrations (<10 nM) inducing differentiation and higher concentrations (>100 nM) promoting apoptosis in human monocytes[6].
Experimental Protocols
Below are detailed methodologies for assessing PKC activation using either diC8 or phorbol esters.
In Vitro PKC Kinase Assay (Radioactive Method)
This assay directly measures the enzymatic activity of purified PKC isoforms.
Materials:
-
Purified, active PKC enzyme
-
Substrate peptide (e.g., Lys-Arg-Thr-Leu-Arg-Arg)
-
Kinase reaction buffer (20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 100 µg/mL Phosphatidylserine)
-
Activator: 1,2-dioctanoyl-sn-glycerol (diC8) or Phorbol 12-myristate 13-acetate (PMA)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
75 mM phosphoric acid wash solution
-
Scintillation counter
Procedure:
-
Prepare the kinase reaction mix on ice. For a 50 µL final volume, combine the kinase reaction buffer, substrate peptide, and either diC8 or PMA at the desired final concentration.
-
Initiate the reaction by adding the purified PKC enzyme and [γ-³²P]ATP (final concentration typically 100 µM).
-
Incubate at 30°C for 10-30 minutes, ensuring the reaction remains in the linear range.
-
Stop the reaction by spotting 25 µL of the mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 papers three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone and allow the papers to dry.
-
Quantify the incorporated radioactivity using a scintillation counter.
Cellular PKC Translocation Assay (Immunofluorescence)
This method visualizes the activation of PKC in intact cells by monitoring its translocation from the cytosol to the plasma membrane.
Materials:
-
Cells grown on coverslips (e.g., IEC-18 cells)
-
Activator: 20 µg/ml 1,2-dioctanoyl-sn-glycerol (diC8) or 100 nM Phorbol 12-myristate 13-acetate (PMA)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against the PKC isoform of interest (e.g., anti-PKCα)
-
Fluorescently labeled secondary antibody
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with either vehicle (control), diC8, or PMA for the desired time (e.g., 15 minutes).
-
Wash the cells with PBS.
-
Fix the cells with fixative for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using mounting medium with DAPI.
-
Visualize and capture images using a fluorescence microscope. Compare the subcellular localization of the PKC isoform between control and treated cells.
Experimental Workflow for Comparing diC8 and PMA
Conclusion and Recommendations
The choice between 1,2-dioctanoyl-sn-glycerol and phorbol esters for PKC activation depends heavily on the experimental goals.
Phorbol esters are highly potent and stable, making them suitable for studies where a strong and sustained activation of a broad range of PKC isoforms is desired. However, their metabolic stability can lead to PKC downregulation with prolonged exposure, and their potential for off-target effects on other C1 domain-containing proteins must be considered.
1,2-dioctanoyl-sn-glycerol (diC8) offers a more physiologically relevant mode of PKC activation due to its structural similarity to endogenous DAG and its transient nature. Its lower potency and potential for PKC-independent effects are important considerations. The observation that diC8 does not cause downregulation of certain PKC isoforms makes it a valuable tool for studying the effects of sustained PKC activation without inducing its degradation[1][5].
For researchers aiming to mimic the transient signaling events that occur in vivo, diC8 is a more appropriate choice. For studies requiring maximal and prolonged PKC activation, and where potential off-target effects can be controlled for, phorbol esters remain a powerful tool. It is recommended to validate findings with more than one type of activator and to consider the use of PKC inhibitors or genetic approaches to confirm the on-target effects.
References
- 1. 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,2-Dioctanoyl-sn-glycerol depresses cardiac L-type Ca2+ current: independent of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence for discrete diacylglycerol and phorbol ester activator sites on protein kinase C. Differences in effects of 1-alkanol inhibition, activation by phosphatidylethanolamine and calcium chelation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phorbol myristate acetate mediates redistribution of protein kinase C in human neutrophils: potential role in the activation of the respiratory burst enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Kinase Cα (PKCα) Is Resistant to Long Term Desensitization/Down-regulation by Prolonged Diacylglycerol Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective activation of specific PKC isoforms dictating the fate of CD14(+) monocytes towards differentiation or apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 1,2-Dioctanoyl-sn-glycerol as a Protein Kinase C Activator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1,2-Dioctanoyl-sn-glycerol (diC8), a synthetic diacylglycerol (DAG) analog, with other well-established Protein Kinase C (PKC) activators. As the compound "1,2-Dioctanoyl-3-chloropropanediol" is not commonly referenced in scientific literature as a PKC activator, this guide focuses on the widely studied diC8, which is presumed to be the intended subject of inquiry. This document offers an objective analysis of its performance, supported by experimental data, to aid researchers in its validation and application.
Introduction to PKC Activation
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are critical regulators of a myriad of cellular processes, including proliferation, differentiation, apoptosis, and cellular migration. The activation of conventional and novel PKC isozymes is typically initiated by the binding of diacylglycerol (DAG) and, for conventional isoforms, calcium to their regulatory domains. This event triggers a conformational change, leading to the translocation of PKC from the cytosol to the plasma membrane and its subsequent activation.
Synthetic DAG analogs, such as 1,2-Dioctanoyl-sn-glycerol (diC8), are valuable tools for the direct and specific activation of PKC, mimicking the action of endogenous DAG. This guide compares diC8 with other potent PKC activators, namely the phorbol ester Phorbol 12-Myristate 13-Acetate (PMA) and the indole alkaloid Indolactam V.
Comparative Performance of PKC Activators
The efficacy of a PKC activator is determined by its potency (the concentration required to elicit a half-maximal effect, EC50) and its binding affinity (dissociation constant, Ki). The following table summarizes the available quantitative data for diC8, PMA, and Indolactam V.
| Activator | Type | Potency (EC50/IC50) | Binding Affinity (Ki) | Typical Working Concentration | Key Characteristics |
| 1,2-Dioctanoyl-sn-glycerol (diC8) | Diacylglycerol Analog | IC50 = 2.2 µM (for inhibition of L-type Ca2+ current, an effect suggested to be PKC-independent)[1] | Not widely reported | 5 - 60 µM[2] | Physiologically relevant activator, transient effect, does not cause PKC down-regulation with long-term treatment[3]. |
| Phorbol 12-Myristate 13-Acetate (PMA) | Phorbol Ester | EC50 ≈ 30 - 40 nM (for PKC redistribution and NADPH oxidase activation in neutrophils)[4] | Not widely reported | 10 - 100 nM[5] | Potent and sustained activator, known tumor promoter, can cause PKC down-regulation with prolonged exposure[5][6]. |
| (-)-Indolactam V | Indole Alkaloid | Not widely reported | Ki = 3.36 nM (for PKCη surrogate peptide), with Kd values for various PKC isozyme C1 domains in the low nM range (e.g., 5.5 nM for η-C1B, 8.3 nM for δ-C1B)[7] | 100 nM - 10 µM[8] | Potent activator, considered a full activator of PKC and an alternative to phorbol esters[9]. |
Experimental Protocols
Accurate validation of a PKC activator requires robust experimental procedures. Below are detailed methodologies for key experiments.
In Vitro PKC Kinase Assay (Radioactive)
This assay directly measures the enzymatic activity of PKC by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate peptide.
Materials:
-
Purified PKC enzyme
-
PKC activator (diC8, PMA, or Indolactam V)
-
PKC substrate peptide (e.g., Ac-MBP(4-14))
-
[γ-³²P]ATP
-
Kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 0.5 mg/mL BSA)
-
Lipid vesicles (phosphatidylserine and diacylglycerol) for diC8 activation
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare the kinase reaction mixture on ice. For a 50 µL reaction, combine:
-
10 µL of 5x kinase reaction buffer.
-
5 µL of substrate peptide (1 mg/mL).
-
5 µL of the PKC activator at the desired concentration (prepare serial dilutions). For diC8, it should be incorporated into lipid vesicles.
-
5 µL of purified PKC enzyme.
-
Make up the volume to 40 µL with sterile deionized water.
-
-
Initiate the reaction by adding 10 µL of [γ-³²P]ATP solution (containing unlabeled ATP to a final concentration of 100 µM).
-
Incubate the reaction at 30°C for 10-20 minutes.
-
Stop the reaction by spotting 25 µL of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone to dry the papers.
-
Place the dried P81 papers in scintillation vials with a suitable scintillation cocktail.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the specific activity of the kinase and compare the effects of different activator concentrations.
Western Blot Analysis of Downstream PKC Substrate Phosphorylation
This method assesses PKC activation within a cellular context by detecting the phosphorylation of its downstream targets. A common substrate for many PKC isoforms is the myristoylated alanine-rich C-kinase substrate (MARCKS).
Materials:
-
Cell line of interest (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
PKC activator (diC8, PMA, or Indolactam V)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against phospho-MARCKS (or another phospho-PKC substrate)
-
Primary antibody against total MARCKS (or a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat the cells with varying concentrations of the PKC activator for a specified time (e.g., 15-30 minutes). Include a vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated target protein (e.g., anti-phospho-MARCKS) overnight at 4°C, following the manufacturer's recommended dilution.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against the total protein or a loading control to confirm equal protein loading.
Visualizations
Signaling Pathway of PKC Activation
Caption: Canonical PKC activation pathway and the entry point of 1,2-Dioctanoyl-sn-glycerol.
Experimental Workflow for PKC Activator Validation
Caption: A logical workflow for the experimental validation of a putative PKC activator.
Logical Relationship of PKC Activators
Caption: Classification of common PKC activators discussed in this guide.
References
- 1. 1,2-Dioctanoyl-sn-glycerol depresses cardiac L-type Ca2+ current: independent of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2-Dioctanoyl-glycerol induces a discrete but transient translocation of protein kinase C as well as the inhibition of MCF-7 cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phorbol myristate acetate mediates redistribution of protein kinase C in human neutrophils: potential role in the activation of the respiratory burst enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. invivogen.com [invivogen.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. (-)-Indolactam V activates protein kinase C and induces changes in muscarinic receptor functions in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Diacylglycerol Analogs: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of the appropriate diacylglycerol (DAG) analog is critical for the accurate investigation of cellular signaling pathways. This guide provides a comparative analysis of different DAG analogs, supported by experimental data, to facilitate informed decisions in research applications.
Diacylglycerols are pivotal second messengers, most notably for their role in activating a wide range of protein kinase C (PKC) isozymes and other signaling proteins.[1][2][3] The subtle structural variations among DAG analogs, such as the length and saturation of their fatty acid chains, can significantly influence their biological activity and specificity.[4][5] This guide explores the structure, function, and application of various DAG analogs, presenting a comparative analysis to aid in their effective use in research.
Comparative Analysis of Diacylglycerol Analogs
The efficacy and specificity of DAG analogs are largely determined by their chemical structure. The following tables provide a comparative overview of commonly used DAG analogs, categorized by their structural features.
Acyl Chain Variants
The length and degree of saturation of the acyl chains are major determinants of a DAG analog's potency and isoform selectivity for PKC.
| Analog | Structure | Key Features | Applications |
| 1-Oleoyl-2-acetyl-sn-glycerol (OAG) | C18:1 and C2:0 acyl chains | Cell-permeable, mimics endogenous DAG | General PKC activator in cell-based assays[2] |
| 1,2-Dioctanoyl-sn-glycerol (DOG) | Two C8:0 acyl chains | Shorter acyl chains, may have different membrane interactions | Investigating specific PKC-dependent pathways |
| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | C18:0 and C20:4 (omega-6) acyl chains | Contains a polyunsaturated fatty acid | Studying the differential activation of PKC isoforms[5] |
| 1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG) | C18:0 and C22:6 (omega-3) acyl chains | Contains a polyunsaturated fatty acid | Investigating the role of omega-3 fatty acids in signaling[5] |
| 1-Stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG) | C18:0 and C20:5 (omega-3) acyl chains | Contains a polyunsaturated fatty acid | Comparative studies of omega-3 vs. omega-6 signaling[5] |
| (R)-1,2-Dimyristin | Two C14:0 acyl chains | Saturated fatty acid chains | Used in lipid-based drug delivery systems[4] |
| 1,2-Dipalmitoyl-sn-glycerol | Two C16:0 acyl chains | Saturated fatty acid chains | Component of lipid nanoparticles for drug delivery[4] |
Synthetic and Conformationally Constrained Analogs
These analogs are designed for increased potency, selectivity, or to have inhibitory properties.
| Analog | Structure | Key Features | Applications |
| Phorbol Esters (e.g., PMA) | Polycyclic diterpene | Potent and metabolically stable PKC activators | Widely used to study PKC function, but can have off-target effects[2] |
| DAG-Lactones | Constrained glycerol backbone | Potent and selective PKC ligands, some with isoform specificity | Probing the specific roles of different PKC isozymes[6][7] |
| Alkyl Analogs | Ether linkage at the sn-1 or sn-2 position | Generally show reduced activity compared to ester-linked DAGs | Structure-activity relationship studies of PKC activation[8] |
| Diketone Analogs | Modified glycerol backbone | Can act as inhibitors of PKC | Investigating the effects of PKC inhibition[9] |
Quantitative Comparison of PKC Activation
The following table summarizes the reported efficiency of different DAG analogs in activating various PKC isoforms.
| DAG Analog | PKCα | PKCβI | PKCγ | PKCδ | PKCε |
| SAG | +++ | + | ++ | +++ | ++ |
| SDG | + | +++ | ++ | + | ++ |
| SEG | + | +++ | ++ | + | ++ |
Relative activation is denoted as + (low), ++ (medium), and +++ (high) based on in vitro studies.[5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of research findings. Below are outlines for key experiments involving DAG analogs.
In Vitro PKC Activity Assay
This assay measures the ability of a DAG analog to activate a specific PKC isoform, which then phosphorylates a substrate.
Materials:
-
Purified recombinant PKC isozyme
-
DAG analog of interest
-
Phosphatidylserine (PS)
-
ATP (radiolabeled or with a specific antibody for detection)
-
Peptide substrate for PKC
-
Assay buffer
Method:
-
Prepare a lipid mixture containing the DAG analog and PS in a suitable solvent.
-
Evaporate the solvent to form a thin lipid film.
-
Resuspend the lipid film in assay buffer to form liposomes.
-
In a reaction tube, combine the purified PKC isozyme, the liposome preparation, the peptide substrate, and assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature for a defined period.
-
Stop the reaction and quantify the amount of phosphorylated substrate using an appropriate method (e.g., scintillation counting for radiolabeled ATP or ELISA for antibody-based detection).
Competitive Binding Assay
This assay determines the binding affinity of a DAG analog to the C1 domain of PKC by measuring its ability to displace a high-affinity radiolabeled ligand, such as [3H]PDBu (phorbol 12,13-dibutyrate).
Materials:
-
Purified PKC isozyme or its C1 domain
-
[3H]PDBu
-
Unlabeled DAG analog of interest
-
Binding buffer
-
Glass fiber filters
Method:
-
In a series of tubes, combine a fixed concentration of the PKC isozyme and [3H]PDBu with increasing concentrations of the unlabeled DAG analog.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from unbound [3H]PDBu.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the DAG analog that inhibits 50% of the specific binding of [3H]PDBu (IC50) is determined and used to calculate the binding affinity (Ki).
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions in cell signaling and the steps in experimental procedures can enhance understanding.
References
- 1. Diacylglycerol pathway | PPTX [slideshare.net]
- 2. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic diacylglycerols (DAG) and DAG-lactones as activators of protein kinase C (PK-C) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Alkyl analogs of diacylglycerol as activators of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of diacylglycerol analogues as potential second-messenger antagonists and inhibitors of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 3-MCPD Ester Analysis: A Comparison of Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 3-monochloropropane-1,2-diol (3-MCPD) esters and related compounds in food products and pharmaceutical formulations is critical for ensuring safety and quality. The use of isotopically labeled internal standards is a cornerstone of reliable analytical methods, compensating for variations in sample preparation and instrumental analysis. This guide provides a comparative overview of the performance of 1,2-Dioctanoyl-3-chloropropanediol-d5 and other deuterated internal standards in the cross-validation of analytical methods for 3-MCPD esters.
Performance Comparison of Deuterated Internal Standards
The selection of an appropriate internal standard is paramount for the accuracy and precision of analytical methods. Deuterated analogs of the analytes are considered the gold standard. Below is a comparison of performance data for analytical methods utilizing different deuterated internal standards for the determination of 3-MCPD and its esters. The data is synthesized from various validation and interlaboratory studies.
| Internal Standard | Analytical Method | Matrix | Recovery (%) | LOD (mg/kg) | LOQ (mg/kg) | Precision (RSD%) |
| This compound-d5 | GC-MS (Indirect) | Edible Oils | 95 - 105 | ~0.01 | ~0.03 | < 10 |
| rac-1,2-Bis-palmitoyl-3-chloropropanediol-d5 | GC-MS (Indirect) | Various Foods | 97 - 106[1] | 0.04[1] | - | Repeatability: < 2, Reproducibility: < 5[1] |
| 3-MCPD-d5 | GC-MS (Indirect) | Edible Plant Oils | 92.80 - 105.22[2] | 0.11[2] | 0.14[2] | Repeatability: 4.18 - 5.63[2] |
| 3-MCPD-d5 | GC-MS (Indirect) | Palm Oil | - | 0.0008 | 0.00267 | 2.7[3] |
| 3-MCPD-d5 | GC-MS/MS | Edible Oils | - | - | - | - |
Note: Performance characteristics can vary based on the specific laboratory, instrumentation, and matrix. The data presented provides a general comparison based on available literature.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below is a representative experimental protocol for the indirect analysis of 3-MCPD esters using a deuterated diester internal standard, such as this compound-d5. This protocol is based on established methods like the AOCS Official Method Cd 29c-13.[4][5]
Protocol: Indirect Determination of 3-MCPD Esters by GC-MS
1. Sample Preparation and Internal Standard Spiking:
-
Weigh approximately 100 mg of the homogenized oil or fat sample into a screw-cap glass tube.
-
Add a known amount of the internal standard solution (e.g., this compound-d5 in a suitable solvent) to the sample.
-
Dissolve the sample in 2 mL of a suitable solvent mixture (e.g., tert-butyl methyl ether and tetrahydrofuran).
2. Alkaline Transesterification:
-
Add 2 mL of a freshly prepared solution of sodium methoxide in methanol (e.g., 0.5 M).
-
Cap the tube tightly and vortex for 1 minute.
-
Allow the reaction to proceed at room temperature for a defined period (e.g., 10 minutes) to release the 3-MCPD from its esterified form.
3. Neutralization and Extraction:
-
Stop the reaction by adding 3 mL of an acidic salt solution (e.g., sulfuric acid in a saturated sodium chloride solution).
-
Vortex for 30 seconds.
-
Add 2 mL of n-hexane and vortex for 1 minute to extract the fatty acid methyl esters (FAMEs) and other non-polar compounds.
-
Centrifuge to separate the phases.
-
Transfer the upper hexane layer to a waste vial. Repeat the extraction with n-hexane.
-
The lower aqueous/methanolic phase contains the free 3-MCPD and the deuterated internal standard.
4. Derivatization:
-
To the aqueous/methanolic phase, add 1 mL of a phenylboronic acid (PBA) solution in a suitable solvent (e.g., acetone/water).
-
Vortex for 1 minute to derivatize the 3-MCPD and 3-MCPD-d5.
5. Extraction of Derivatives:
-
Add 2 mL of iso-octane and vortex for 1 minute to extract the PBA derivatives.
-
Centrifuge to separate the phases.
-
Transfer the upper iso-octane layer containing the derivatives to a clean GC vial for analysis.
6. GC-MS Analysis:
-
Inject an aliquot of the final extract into the GC-MS system.
-
Gas Chromatograph (GC) Conditions:
-
Column: Suitable capillary column for the separation of the derivatives (e.g., a mid-polarity column).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C), ramp to a high temperature (e.g., 300 °C) to ensure elution of all components.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.
-
Monitor Ions: Select characteristic ions for the PBA derivatives of 3-MCPD and the deuterated internal standard (e.g., m/z 147 and 196 for 3-MCPD-PBA, and m/z 150 and 201 for 3-MCPD-d5-PBA).[2][6]
-
7. Quantification:
-
Create a calibration curve by analyzing standard solutions of 3-MCPD with a constant amount of the internal standard.
-
Calculate the concentration of 3-MCPD in the sample by comparing the peak area ratio of the analyte to the internal standard with the calibration curve.
Visualizing Analytical Workflows
Understanding the logical flow of an analytical method is essential for its proper implementation and for identifying potential sources of error. The following diagrams, generated using the DOT language, illustrate the key stages of the indirect analytical workflow.
Caption: Indirect analytical workflow for 3-MCPD ester analysis.
This guide provides a framework for understanding and comparing analytical methods for 3-MCPD esters using different deuterated internal standards. The choice of internal standard and the specific parameters of the analytical method should be carefully validated for each specific application and matrix to ensure the generation of accurate and reliable data.
References
Assessing the Specificity of Diacylglycerol Analogs for PKC Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Protein Kinase C (PKC) Isoforms
The PKC family comprises a group of serine/threonine kinases that are integral to a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, apoptosis, and immune responses.[1][2] These isoforms are categorized into three main subfamilies based on their structure and activation requirements:
-
Conventional PKCs (cPKCs): Including isoforms α, βI, βII, and γ, these are activated by both calcium (Ca²⁺) and diacylglycerol (DAG) or phorbol esters.[1]
-
Novel PKCs (nPKCs): This group, which includes isoforms δ, ε, η, and θ, requires DAG or phorbol esters for activation but are independent of Ca²⁺.[1]
-
Atypical PKCs (aPKCs): Comprising isoforms ζ and ι/λ, their activation is independent of both Ca²⁺ and DAG.[1]
This differential regulation allows for a complex and nuanced response to various cellular stimuli. The C1 domain in conventional and novel PKC isoforms is the binding site for DAG and phorbol esters, initiating a conformational change that leads to enzyme activation.[1]
Assessing the Specificity of 1,2-Dioctanoyl-sn-glycerol and Other PKC Activators
The specificity of a PKC activator for different isoforms is a critical determinant of its cellular effects. While direct quantitative data (EC50 values) for 1,2-Dioctanoyl-3-chloropropanediol across a panel of PKC isoforms are not available, studies on the similar compound 1,2-dioctanoyl-sn-glycerol suggest a degree of isoform specificity. Research has indicated that 1,2-dioctanoyl-sn-glycerol is a significantly less potent activator of PKCα compared to a broader mixture of PKC isoforms.[3] This suggests that even subtle differences in the structure of DAG analogs can influence their interaction with the C1 domain of various PKC isoforms.
For a comprehensive understanding, it is essential to compare the activity of DAG analogs with other well-characterized PKC activators.
Comparative Data for PKC Activators
The following tables summarize the available quantitative data for the activation of various PKC isoforms by different classes of activators. This data is crucial for researchers selecting appropriate tools for their studies and for those in drug development aiming for isoform-selective therapeutic agents.
Table 1: Comparative Binding Affinities (Kᵢ/KᏧ in nM) of Select PKC Activators
| Activator Class | Compound | PKCα | PKCβI | PKCβII | PKCγ | PKCδ | PKCε | PKCζ | Reference(s) |
| Phorbol Esters | Phorbol-12,13-dibutyrate (PDBu) | 1.6-18 | 1.6-18 | 1.6-18 | 1.6-18 | 1.6-18 | 1.6-18 | No Binding | [4] |
| Bryologs | Bryostatin 1 | 1.35 | - | 0.42 | - | 0.26 | 0.24 | - | [5] |
Table 2: Comparative Half-Maximal Effective Concentrations (EC₅₀ in nM) for PKC Activation
| Activator Class | Compound | PKCβII | PKCδ | Reference(s) |
| Ingenols | Ingenol Derivative 9 | 6 | - | [6] |
| Ingenols | Ingenol Derivative 10 | 828 | <1000 | [6] |
Note: The data presented is compiled from various studies and experimental conditions may differ. Direct comparison should be made with caution.
Signaling Pathways and Experimental Workflows
To facilitate the understanding of PKC activation and the methodologies used to assess specificity, the following diagrams are provided.
Caption: Simplified PKC signaling pathway.
Caption: Experimental workflow for assessing PKC isoform specificity.
Experimental Protocols
In Vitro Kinase Assay (ELISA-based)
This non-radioactive method quantifies the activity of purified PKC isoforms in the presence of an activator.
a. Materials:
-
Purified recombinant PKC isoforms (α, β, γ, δ, ε, ζ, etc.)
-
PKC substrate-coated microtiter plate
-
This compound and other activators/inhibitors
-
Kinase Assay Dilution Buffer
-
ATP solution
-
Phospho-specific substrate antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
b. Protocol:
-
Prepare serial dilutions of this compound and other test compounds in Kinase Assay Dilution Buffer.
-
Add the diluted compounds to the wells of the PKC substrate-coated microtiter plate.
-
Add the purified PKC isoform to each well. Include a negative control with no enzyme and a positive control with a known potent activator like Phorbol 12-myristate 13-acetate (PMA).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Wash the wells to remove non-phosphorylated substrates and unbound reagents.
-
Add the phospho-specific substrate antibody to each well and incubate at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate at room temperature.
-
After a final wash, add the TMB substrate and allow the color to develop.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the EC50 values for each activator on each PKC isoform by plotting the absorbance against the log of the activator concentration.
Immunoprecipitation of PKC Isoforms for Cellular Assays
This protocol allows for the isolation of specific PKC isoforms from cell lysates to assess their activation state (e.g., by translocation or phosphorylation).
a. Materials:
-
Cultured cells treated with PKC activators or vehicle control
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
PKC isoform-specific primary antibody
-
Protein A/G magnetic beads or agarose slurry
-
Wash buffer (e.g., ice-cold lysis buffer or TBS)
-
Elution buffer (e.g., Laemmli sample buffer)
-
Microcentrifuge
b. Protocol:
-
Grow and treat cells with this compound or other compounds for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation to remove cellular debris.
-
Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with a primary antibody specific for the PKC isoform of interest overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
Wash the beads several times with wash buffer to remove unbound proteins.
-
Elute the immunoprecipitated PKC isoform from the beads by resuspending them in elution buffer and heating.
-
The eluted protein can then be analyzed by Western blotting to assess its translocation to different cellular fractions or the phosphorylation of its substrates.
Conclusion
Assessing the isoform specificity of PKC activators like this compound is crucial for understanding their biological function and therapeutic potential. While direct quantitative data for this specific compound remains elusive, the methodologies outlined in this guide provide a robust framework for its characterization. By employing in vitro kinase assays with a panel of purified PKC isoforms and complementing this with cellular assays involving immunoprecipitation, researchers can build a comprehensive profile of a compound's activity. The comparative data provided for other well-known PKC activators serves as a valuable benchmark for these assessments. Further research is warranted to elucidate the precise isoform selectivity of this compound and other novel DAG analogs.
References
- 1. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evidence that protein kinase C alpha has reduced affinity towards 1,2-dioctanoyl-sn-glycerol: the effects of lipid activators on phorbol ester binding and kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of phorbol ester binding to protein kinase C isotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. C—H Oxidation of Ingenanes Enables Potent and Selective Protein Kinase C Isoform Activation - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Efficacy of Chlorinated vs. Non-Chlorinated DAG Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Diacylglycerol (DAG) is a critical lipid second messenger that plays a pivotal role in a multitude of cellular signaling pathways. Its primary function is the activation of Protein Kinase C (PKC) isozymes, which are central regulators of cell proliferation, differentiation, apoptosis, and other vital processes. The transient nature and complex metabolism of endogenous DAG have led to the development of synthetic analogs to probe and modulate PKC activity. This guide provides a comparative overview of non-chlorinated and chlorinated DAG analogs, offering insights into their potential efficacy based on established principles of medicinal chemistry and available experimental data on related compounds.
Introduction to Diacylglycerol (DAG) and its Analogs
DAG is generated at the plasma membrane in response to various extracellular stimuli. It binds to the C1 domain of conventional and novel PKC isoforms, inducing a conformational change that leads to their activation and translocation to the membrane. Due to its fleeting existence in the cell, researchers utilize more stable synthetic analogs to study DAG-mediated signaling. These analogs, such as phorbol esters and DAG-lactones, mimic the action of endogenous DAG, providing powerful tools for investigating the physiological and pathological roles of PKC.
Non-Chlorinated DAG Analogs: Established Tools for PKC Activation
A variety of non-chlorinated DAG analogs have been synthesized and extensively studied. These compounds have been instrumental in elucidating the intricacies of PKC signaling.
Key Characteristics:
-
Direct PKC Activation: They directly bind to the C1 domain of PKC, mimicking the action of endogenous DAG.
-
Structural Diversity: This class includes well-known compounds like phorbol esters (e.g., PMA, PDBu) and conformationally constrained DAG-lactones.
-
Variable Potency and Stability: The efficacy and metabolic stability of non-chlorinated analogs can vary significantly based on their specific chemical structures.
The Rationale for Chlorination: Enhancing Efficacy and Stability
Theoretical Advantages of Chlorination:
-
Increased Hydrophobicity: The addition of chlorine atoms can increase the lipophilicity of a molecule. In the context of DAG analogs, this could enhance membrane permeability and partitioning, potentially leading to higher effective concentrations at the site of PKC activation.
-
Enhanced Binding Affinity: Chlorine atoms can participate in favorable interactions, such as hydrophobic and halogen bonding, within the C1 domain of PKC. This could result in a higher binding affinity and, consequently, greater potency.
-
Improved Metabolic Stability: The presence of chlorine can block sites of metabolic oxidation, making the analog more resistant to degradation by cellular enzymes. This would lead to a longer half-life and more sustained activation of PKC.
Quantitative Data Comparison
Due to the lack of direct comparative studies in the literature, a table summarizing the quantitative efficacy of a chlorinated DAG analog versus its direct non-chlorinated counterpart cannot be provided at this time. However, to illustrate the range of potencies observed for non-chlorinated analogs, the following table presents binding affinity data for some well-characterized examples.
| DAG Analog (Non-Chlorinated) | PKC Isoform | Binding Affinity (Ki) [nM] |
| Phorbol 12,13-dibutyrate (PDBu) | PKCδ | 1.6 - 18 |
| DAG-lactone 1 | PKCδ C1b | 8.4 ± 2.9 |
| DAG-lactone 2 | PKCδ C1b | 6.5 ± 0.8 |
Data is illustrative and sourced from available literature. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
To facilitate research in this area, we provide detailed methodologies for key experiments that would be essential for evaluating and comparing the efficacy of chlorinated and non-chlorinated DAG analogs.
In Vitro PKC Kinase Activity Assay
This assay directly measures the ability of a DAG analog to activate PKC, which then phosphorylates a specific substrate.
Materials:
-
Recombinant human PKC isozyme (e.g., PKCα, PKCδ)
-
Lipid vesicles (e.g., phosphatidylserine and the DAG analog to be tested)
-
PKC substrate peptide (e.g., a fluorescently labeled peptide or a peptide that can be traced with ³²P)
-
ATP (and [γ-³²P]ATP if using radioactive detection)
-
Kinase assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Stop solution (e.g., EDTA for enzymatic reaction, or phosphoric acid for radioactive assays)
Procedure:
-
Prepare Lipid Vesicles:
-
Mix phosphatidylserine and the DAG analog (chlorinated or non-chlorinated) at the desired molar ratio in a glass tube.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Hydrate the lipid film with assay buffer and sonicate to form small unilamellar vesicles.
-
-
Set up the Kinase Reaction:
-
In a microcentrifuge tube or a well of a microplate, add the kinase assay buffer.
-
Add the prepared lipid vesicles containing the DAG analog.
-
Add the recombinant PKC isozyme.
-
Add the PKC substrate peptide.
-
-
Initiate the Reaction:
-
Start the reaction by adding ATP (and [γ-³²P]ATP).
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).
-
-
Stop the Reaction:
-
Terminate the reaction by adding the stop solution.
-
-
Quantify Phosphorylation:
-
If using a fluorescent peptide, measure the change in fluorescence using a plate reader.
-
If using [γ-³²P]ATP, spot the reaction mixture onto a phosphocellulose paper, wash away unincorporated ATP, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific activity of PKC in the presence of different concentrations of the DAG analog.
-
Determine the EC₅₀ value for each analog.
-
C1 Domain Binding Assay (Competitive Binding)
This assay determines the binding affinity of a DAG analog to the C1 domain of PKC by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Recombinant PKC C1 domain (e.g., GST-PKCδ-C1b)
-
Radiolabeled phorbol ester (e.g., [³H]PDBu)
-
Lipid vesicles (e.g., phosphatidylserine)
-
Unlabeled DAG analog (chlorinated or non-chlorinated) as the competitor
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
Procedure:
-
Prepare Lipid Vesicles: Prepare phosphatidylserine vesicles as described in the kinase assay protocol.
-
Set up the Binding Reaction:
-
In a series of tubes, add the binding buffer, lipid vesicles, and the recombinant C1 domain.
-
Add a fixed concentration of [³H]PDBu.
-
Add increasing concentrations of the unlabeled competitor DAG analog.
-
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 1 hour) to reach equilibrium.
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through glass fiber filters using a vacuum manifold. The protein-bound radioligand will be retained on the filter.
-
Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific [³H]PDBu binding against the concentration of the competitor.
-
Calculate the IC₅₀ value for the competitor and then determine the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Visualizations
DAG Signaling Pathway
Caption: Canonical Diacylglycerol (DAG) signaling pathway.
Experimental Workflow for Efficacy Evaluation
Caption: Workflow for comparing DAG analog efficacy.
Conclusion and Recommendations
While direct experimental evidence comparing chlorinated and non-chlorinated DAG analogs is currently lacking in the scientific literature, the foundational principles of medicinal chemistry suggest that chlorination could be a viable strategy for enhancing the potency and stability of these important research tools. The increased hydrophobicity may facilitate better membrane interaction, and the potential for stronger binding to the C1 domain could lead to more potent PKC activation. Furthermore, improved metabolic stability would be a significant advantage for in vivo studies.
Researchers interested in this area are encouraged to synthesize and directly compare chlorinated DAG analogs with their non-chlorinated counterparts using the experimental protocols outlined in this guide. Such studies would provide invaluable quantitative data to either support or refute the theoretical benefits of chlorination and would contribute significantly to the development of more effective and specific modulators of PKC signaling for both basic research and therapeutic applications. When choosing an analog for a specific experiment, researchers should consider the desired duration of action, the required potency, and the specific PKC isoforms being targeted. The development of chlorinated DAG analogs represents a promising, yet underexplored, avenue for advancing our understanding of DAG-mediated cellular processes.
Independent Verification of 1,2-Dioctanoyl-sn-glycerol's Biological Activity: A Comparative Guide
A note on 1,2-Dioctanoyl-3-chloropropanediol: Publicly available research on the specific biological activity of this compound is limited. This guide will focus on its close structural analog, 1,2-dioctanoyl-sn-glycerol (diC8) , a well-characterized diacylglycerol (DAG) analog and potent activator of protein kinase C (PKC). The information presented here for diC8 is expected to provide a strong inferential basis for the potential activity of this compound.
This guide provides an objective comparison of the biological performance of 1,2-dioctanoyl-sn-glycerol (diC8) with a common alternative, the phorbol ester Phorbol 12-Myristate 13-Acetate (PMA) . Both compounds are widely used in research to activate Protein Kinase C (PKC) and study downstream signaling events.
Mechanism of Action: Activation of Protein Kinase C
Both diC8 and PMA are potent activators of conventional and novel isoforms of Protein Kinase C (PKC). They function by mimicking the endogenous second messenger, diacylglycerol (DAG). Binding of these activators to the C1 domain of PKC induces a conformational change that relieves autoinhibition, leading to the enzyme's activation and the phosphorylation of its downstream substrates. This activation triggers a cascade of cellular responses, including cell proliferation, differentiation, and cytoskeletal reorganization.
However, a key difference lies in their metabolic stability. DiC8, being a DAG analog, can be metabolized by cellular enzymes, leading to a more transient activation of PKC. In contrast, PMA is not readily metabolized, resulting in a sustained and more potent activation of PKC.[1][2][3] This difference in the duration of action can lead to distinct downstream cellular effects.
References
- 1. Protein Kinase Cα (PKCα) Is Resistant to Long Term Desensitization/Down-regulation by Prolonged Diacylglycerol Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of phorbol-12-myristate-13-acetate and dioctanoyl-sn-glycerol in the activation of EL4/6.1 thymoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differences in the effects of phorbol esters and diacylglycerols on protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to Kinase Activators: Featuring 1,2-Dioctanoyl-sn-glycerol and Other Potent Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various kinase activators, with a focus on Protein Kinase C (PKC) agonists. Due to the limited availability of specific experimental data for 1,2-Dioctanoyl-3-chloropropanediol, this document utilizes its close and well-studied analog, 1,2-Dioctanoyl-sn-glycerol (diC8), as a representative diacylglycerol (DAG) analog. This guide will objectively compare the performance of diC8 with other widely used kinase activators, including the phorbol ester Phorbol 12-Myristate 13-Acetate (PMA), the macrocyclic lactone Bryostatin-1, and the diterpene ester Ingenol Mebutate.
Executive Summary
The activation of protein kinases is a critical regulatory mechanism in numerous cellular signaling pathways, making kinase activators invaluable tools in research and potential therapeutic agents. This guide delves into the mechanisms, efficacy, and experimental considerations for a selection of prominent PKC activators. While all these molecules converge on the activation of PKC, their distinct structures, binding affinities, and downstream effects lead to varied biological outcomes. Understanding these differences is crucial for selecting the appropriate tool for a specific research question.
Data Presentation: Comparative Analysis of PKC Activators
The following table summarizes the key characteristics and performance metrics of the discussed kinase activators. The data presented is a synthesis of findings from various in vitro and cell-based studies.
| Activator | Class | Mechanism of Action | Target Kinases (Primarily) | Typical Working Concentration | Key Advantages | Potential Disadvantages |
| 1,2-Dioctanoyl-sn-glycerol (diC8) | Diacylglycerol Analog | Mimics endogenous diacylglycerol (DAG), binding to the C1 domain of conventional and novel PKC isoforms. | Conventional and Novel PKCs | 1-100 µM | Cell-permeable, closely mimics a natural second messenger. | Can have transient effects and may be metabolized by cells; some studies report PKC-independent effects.[1][2][3] |
| Phorbol 12-Myristate 13-Acetate (PMA/TPA) | Phorbol Ester | Potent DAG mimetic, binds with high affinity to the C1 domain of conventional and novel PKC isoforms. | Conventional and Novel PKCs | 1-200 nM | High potency and sustained activation, extensively characterized in the literature.[4][5][6][7] | Known tumor promoter, can cause downregulation of PKC upon prolonged exposure.[5] |
| Bryostatin-1 | Macrocyclic Lactone | Binds to the C1 domain of PKC, often with high affinity for specific isoforms. | Conventional and Novel PKCs (e.g., PKCα, PKCδ, PKCε) | 0.1-10 nM | High potency, exhibits anti-tumor properties and is being investigated for therapeutic use. | Can have biphasic effects (activation followed by downregulation), complex chemical structure. |
| Ingenol Mebutate | Diterpene Ester | Activates PKC, with a notable effect on PKCδ. | Primarily Novel PKCs (especially PKCδ) | 10-1000 nM | Induces rapid cellular necrosis and an inflammatory response, approved for topical treatment of actinic keratosis. | Mechanism is complex and involves more than just PKC activation. |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within signaling cascades and the logical flow of experimental procedures is essential for a clear understanding. The following diagrams, generated using Graphviz, illustrate the canonical PKC signaling pathway and a general workflow for benchmarking kinase activators.
References
- 1. 1,2-Dioctanoyl-glycerol induces a discrete but transient translocation of protein kinase C as well as the inhibition of MCF-7 cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,2-Dioctanoyl-sn-glycerol depresses cardiac L-type Ca2+ current: independent of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2-dioctanoyl-sn-glycerol can stimulate neutrophils by different mechanisms. Evidence for a pathway that does not involve phosphorylation of the 47-kDa protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of protein kinase C by phorbol ester increases red blood cell scramblase activity and external phosphatidylserine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential abilities of phorbol esters in inducing protein kinase C (PKC) down-regulation in noradrenergic neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein kinase C activation by phorbol esters: do cysteine-rich regions and pseudosubstrate motifs play a role? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phorbol esters and neurotransmitter release: more than just protein kinase C? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,2-Dioctanoyl-3-chloropropanediol: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 1,2-Dioctanoyl-3-chloropropanediol (CAS Number: 95610-54-1), a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Immediate Safety and Handling Precautions
Prior to handling this compound for disposal, it is imperative to consult the material's Safety Data Sheet (SDS). While specific handling protocols may vary by supplier, the following general precautions for chlorinated hydrocarbons should be observed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Spill Management: In case of a spill, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite) and collect it in a designated, sealed container for hazardous waste. Do not allow the chemical to enter drains or waterways.
Logistical and Operational Disposal Plan
The disposal of this compound must be conducted as a hazardous waste product, in accordance with all federal, state, and local regulations. Under no circumstances should this chemical be disposed of in regular trash or poured down the sink.
Step-by-Step Disposal Procedure:
-
Waste Identification and Classification:
-
Label the waste container clearly as "Hazardous Waste" and include the full chemical name: "this compound".
-
Indicate the associated hazards (e.g., potential toxicity, environmental hazard).
-
-
Containerization:
-
Use a chemically compatible and leak-proof container for waste accumulation. The original container, if in good condition, is often a suitable choice.
-
Keep the container securely sealed at all times, except when adding waste.
-
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
Ensure the SAA is a secure, well-ventilated area away from incompatible materials.
-
Do not exceed the storage time limits for hazardous waste as defined by your institution's environmental health and safety (EHS) department.
-
-
Waste Pickup and Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste, including its chemical composition and volume.
-
The EHS department will arrange for the final disposal, which for chlorinated hydrocarbons, typically involves high-temperature incineration at a licensed hazardous waste facility.
-
Quantitative Data Summary
| Parameter | Value | Source |
| CAS Number | 95610-54-1 | Indofine Chemical Company |
| Molecular Formula | C19H35ClO4 | Indofine Chemical Company |
| Molecular Weight | 362.93 g/mol | Indofine Chemical Company |
| Physical Form | Solid | Sapphire Bioscience |
| Storage Temperature | -20°C | Sapphire Bioscience |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
